Acitazanolast
Description
a leukotriene D4 antagonist
Properties
IUPAC Name |
2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQZJJZGISNFOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048732 | |
| Record name | Acitazanolast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114607-46-4 | |
| Record name | Acitazanolast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114607-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acitazanolast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114607464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acitazanolast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACITAZANOLAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Y8VJ356G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Acitazanolast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitazanolast is an anti-allergic drug primarily classified as a mast cell stabilizer.[1][2] It is the active metabolite of tazanolast and demonstrates efficacy in mitigating allergic responses, particularly in conditions such as allergic conjunctivitis.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines standard experimental methodologies for their determination, and illustrates its mechanism of action and characterization workflow.
Physicochemical Data
The fundamental physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The data, largely derived from computational models and publicly available chemical databases, are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid | PubChem[4] |
| Molecular Formula | C₉H₇N₅O₃ | PubChem, CAS[4][5][6] |
| Molecular Weight | 233.18 g/mol | PubChem[4][5] |
| 233.19 g/mol | Drug Central, GlpBio[7][8] | |
| Monoisotopic Mass | 233.05488910 Da | PubChem[4] |
| CAS Number | 114607-46-4 | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 121 Ų | PubChem[4] |
| 120.86 Ų | Drug Central[7] | |
| logP (Octanol-Water Partition Coefficient) | 0.3 (XLogP3-AA) | PubChem[4] |
| -0.59 (cLogP) | Drug Central[7] | |
| Hydrogen Bond Donor Count | 3 | PubChem, Drug Central[4][7] |
| Hydrogen Bond Acceptor Count | 8 | Drug Central[7] |
| Rotatable Bond Count | 3 | Drug Central[7] |
| Acid Dissociation Constant (pKa) | pKa1: 1.6 (acidic) | Drug Central[7] |
| pKa2: 4.3 (acidic) | Drug Central[7] | |
| pKa3: 11.63 (acidic) | Drug Central[7] | |
| Melting Point | Data not publicly available | |
| Aqueous Solubility | Data not publicly available |
Mechanism of Action: Mast Cell Stabilization
This compound exerts its anti-allergic effects by inhibiting the degranulation of mast cells, a critical event in the allergic cascade.[1][2] This stabilization prevents the release of histamine and other inflammatory mediators, such as leukotrienes and prostaglandins. The mechanism is understood to involve the modulation of intracellular calcium levels; by interfering with calcium influx into mast cells, this compound prevents the calcium-dependent activation of enzymes required for degranulation.[1][2]
Experimental Protocols for Physicochemical Characterization
Detailed experimental protocols for this compound are not publicly available. However, the following sections describe standard methodologies, based on United States Pharmacopeia (USP) general chapters, that are applicable for the determination of key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.
Melting Point Determination (as per USP <741>)
The melting range of a crystalline solid provides an indication of its purity.
-
Apparatus: A capillary melting point apparatus (Apparatus I or II) is used.[1][9]
-
Procedure (Class Ia):
-
A small, dry sample of this compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate (typically 1°C/min) near the expected melting point.[10]
-
The melting range is recorded from the temperature at which the substance first begins to liquefy to the temperature at which it is completely liquid.[3]
-
-
Confirmatory Test: A mixed-melting point determination with a reference standard can be used to confirm chemical identity.[1]
Aqueous Solubility Determination (as per USP <1236>)
Equilibrium solubility is a critical parameter influencing an API's dissolution and bioavailability. The saturation shake-flask method is the gold standard.[4][7]
-
Apparatus: A temperature-controlled orbital shaker, centrifuge, and an analytical system for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of solid this compound is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 phosphate buffer).[7]
-
The vial is sealed and agitated in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
After agitation, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered or centrifuged to separate undissolved solids.
-
The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC-UV.[11]
-
The experiment is repeated at various pH values to understand the pH-solubility profile, which is crucial for an ionizable compound like this compound.
-
Partition Coefficient (logP) Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a drug's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Apparatus: Vials, a mechanical shaker, centrifuge, and an analytical system (e.g., HPLC-UV).
-
Procedure:
-
n-Octanol and an aqueous buffer (e.g., pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[5][12]
-
A pre-weighed amount of this compound is dissolved in either the aqueous or n-octanol phase.
-
The two phases are combined in a vial in a defined volume ratio.
-
The vial is shaken for a set period to allow for the partitioning of the compound between the two immiscible layers until equilibrium is reached.[13]
-
The mixture is then centrifuged to ensure complete separation of the two phases.[12]
-
The concentration of this compound in both the aqueous and n-octanol phases is measured using a suitable analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Acid Dissociation Constant (pKa) Determination
The pKa value is essential for predicting the ionization state of a drug at different physiological pHs, which impacts its solubility and permeability. Potentiometric titration is a common method.
-
Apparatus: An automated potentiometric titrator with a pH electrode.
-
Procedure (as per USP <1160> principles):
-
A precise amount of this compound is dissolved in a suitable solvent (often water or a co-solvent system if solubility is low).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored and recorded as a function of the volume of titrant added.
-
A titration curve (pH vs. volume of titrant) is generated.
-
The pKa value(s) can be determined from the inflection points of the curve or by calculating the pH at the half-equivalence point(s).[14][15]
-
General Experimental Workflow
The characterization of a new drug substance like this compound follows a logical progression of experiments to build a complete physicochemical profile.
References
- 1. uspbpep.com [uspbpep.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. â©741⪠Melting Range or Temperature [doi.usp.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 8. Solubility Measurements | USP-NF [uspnf.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmacopeia.cn [pharmacopeia.cn]
- 15. uspnf.com [uspnf.com]
An In-Depth Technical Guide to the Synthesis of Acitazanolast
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acitazanolast, a potent anti-allergic agent, is distinguished by its mast cell stabilizing properties. This technical guide provides a comprehensive overview of the synthetic pathways for this compound, also known as 3'-(1H-tetrazol-5-yl)oxanilic acid. Detailed experimental protocols for two primary synthetic methods are presented, accompanied by quantitative data to facilitate reproducibility. Furthermore, this document elucidates the mechanism of action of this compound through a detailed signaling pathway diagram, offering valuable insights for researchers and drug development professionals in the field of allergy and immunology.
Introduction
This compound is an investigational anti-allergic drug characterized by its ability to inhibit the degranulation of mast cells, a key event in the allergic cascade.[1][2] By stabilizing mast cells, this compound prevents the release of histamine and other pro-inflammatory mediators, thereby mitigating allergic symptoms.[1] Its mechanism of action involves the modulation of intracellular calcium levels, which are crucial for mast cell activation.[1] This guide focuses on the chemical synthesis of this compound, providing detailed methodologies and quantitative data relevant to its preparation.
Synthesis Pathways and Precursors
The synthesis of this compound primarily originates from the precursor 3-(1H-tetrazol-5-yl)aniline . Two principal methods for the synthesis of this compound have been reported, each with distinct advantages.
Method 1: Direct Acylation of 3-(1H-tetrazol-5-yl)aniline
This method involves the direct acylation of 3-(1H-tetrazol-5-yl)aniline with an oxalyl chloride derivative. Two variations of this approach have been described.
-
Variation A: Utilizes ether oxalyl chloride in the presence of triethylamine as a base in N,N-dimethylformamide (DMF) as a solvent.
-
Variation B: Employs oxalyl chloride in anhydrous dimethoxyethane (DME).
Method 2: Two-Step Synthesis via Ethyl Ester Intermediate
This pathway involves the formation of an ethyl ester intermediate, ethyl 3-(1H-tetrazol-5-yl)oxanilate, followed by hydrolysis to yield the final product.
-
Step 1: Reaction of 3-(1H-tetrazol-5-yl)aniline to form ethyl 3-(1H-tetrazol-5-yl)oxanilate.
-
Step 2: Hydrolysis of the ethyl ester intermediate using sodium hydroxide, followed by acidification with hydrochloric acid.
Quantitative Data
The following tables summarize the quantitative data for the described synthetic methods.
Table 1: Synthesis of this compound - Method 1 (Direct Acylation)
| Parameter | Variation A | Variation B |
| Starting Material | 3-(1H-tetrazol-5-yl)aniline | 3-(1H-tetrazol-5-yl)aniline |
| Reagents | Ether oxalyl chloride, Triethylamine | Oxalyl chloride |
| Solvent | N,N-dimethylformamide (DMF) | Anhydrous dimethoxyethane (DME) |
| Reactant Quantities | 3-(1H-tetrazol-5-yl)aniline: 5.0 gTriethylamine: 5.68 gEther oxalyl chloride: 5.64 g | 3-(1H-tetrazol-5-yl)aniline: 5.0 gOxalyl chloride: 12.0 g |
| Reaction Time | 15 hours | 3 hours (addition), 1 hour (stirring) |
| Yield | 87.4% | Not explicitly stated |
| Melting Point | 241°-243°C (decomposed) | Not explicitly stated |
Table 2: Synthesis of this compound - Method 2 (Two-Step Synthesis)
| Parameter | Step 1: Esterification | Step 2: Hydrolysis |
| Starting Material | 3-(1H-tetrazol-5-yl)aniline | Ethyl 3-(1H-tetrazol-5-yl)oxanilate |
| Reagents | Not explicitly detailed | 0.5 N Sodium hydroxide, 4 N Hydrochloric acid |
| Solvent | Not explicitly detailed | Ethanol, Water |
| Reactant Quantities | Not explicitly detailed | Ethyl 3-(1H-tetrazol-5-yl)oxanilate: 5.0 g0.5 N NaOH: 100 ml4 N HCl: 70 ml |
| Reaction Time | Not explicitly detailed | 3 hours |
| Yield | 94.1% (of ethyl ester) | Not explicitly stated for the final product |
| Melting Point | 192°-193°C (of ethyl ester) | Not explicitly stated for the final product |
Experimental Protocols
Method 1: Direct Acylation of 3-(1H-tetrazol-5-yl)aniline
Variation A:
-
Dissolve 5.0 g of 3-(1H-tetrazol-5-yl)aniline in 25 ml of N,N-dimethylformamide.
-
Add 5.68 g of triethylamine to the solution.
-
While cooling in an ice water bath, slowly add 5.64 g of ether oxalyl chloride dropwise.
-
After the addition is complete, allow the reaction temperature to slowly rise to room temperature.
-
Continue the reaction for 15 hours.
-
Pour the reaction mixture into 100 ml of ice water.
-
Filter the resulting crystals to obtain 3-(1H-tetrazol-5-yl)oxanilic acid.[3]
Variation B:
-
Dissolve 12.0 g of oxalyl chloride in 50 ml of anhydrous dimethoxyethane.
-
Separately, dissolve 5.0 g of 3-(1H-tetrazol-5-yl)aniline in 250 ml of anhydrous dimethoxyethane.
-
Add the 3-(1H-tetrazol-5-yl)aniline solution dropwise to the oxalyl chloride solution over 3 hours at room temperature with stirring.
-
Filter the solution to remove any insoluble materials.
-
Gradually add 50 ml of water to the reaction mixture under ice cooling.
-
Continue stirring for 1 hour at room temperature.
-
Filter the separated crystals and wash with water to obtain the product.[3]
Method 2: Two-Step Synthesis via Ethyl Ester Intermediate
Step 1: Synthesis of Ethyl 3-(1H-tetrazol-5-yl)oxanilate
-
(Experimental details for this step were not fully described in the provided search results, but the yield and melting point of the intermediate are noted).[3]
Step 2: Hydrolysis of Ethyl 3-(1H-tetrazol-5-yl)oxanilate
-
Dissolve 5.0 g of ethyl 3-(1H-tetrazol-5-yl)oxanilate in 35 ml of ethanol.
-
Under water cooling, add 100 ml of 0.5 N sodium hydroxide dropwise.
-
After the addition, allow the reaction temperature to slowly rise to room temperature.
-
Continue the reaction for 3 hours.
-
Add this solution dropwise to 70 ml of 4 N hydrochloric acid at room temperature.
-
Stir the solution for 1 hour.
-
Filter the crystals that separate from the solution to obtain 3-(1H-tetrazol-5-yl)oxanilic acid.[3]
Visualizations
Signaling Pathway of this compound in Mast Cell Stabilization
Caption: Mechanism of action of this compound in preventing mast cell degranulation.
This compound Synthesis Workflow
Caption: Overview of the two primary synthesis pathways for this compound.
References
The Discovery and Development of Acitazanolast: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Acitazanolast is a potent mast cell stabilizer developed by Wakamoto Pharmaceutical in Japan for the topical treatment of allergic conjunctivitis. As the active metabolite of the orally administered anti-allergic agent tazanolast, this compound exhibits a targeted mechanism of action, inhibiting the release of histamine and other inflammatory mediators from mast cells. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including its synthesis, preclinical and clinical findings, and the signaling pathways involved in its therapeutic effects.
Introduction
Allergic conjunctivitis is a common ocular inflammatory condition characterized by itching, redness, and tearing, resulting from a type I hypersensitivity reaction. Mast cell degranulation and the subsequent release of histamine and other pro-inflammatory mediators are central to the pathophysiology of this condition. This compound emerged as a targeted therapy to inhibit this key process. Developed as an ophthalmic solution, it offers direct application to the site of allergic inflammation.
Discovery and Development History
This compound was identified as the principal active metabolite of tazanolast, an oral anti-allergic drug. Recognizing its potent mast cell stabilizing properties, Wakamoto Pharmaceutical pursued its development as a topical ophthalmic solution to provide a more targeted therapeutic approach with potentially fewer systemic side effects. A key milestone in its development was the initiation of clinical studies for its use in seasonal allergic conjunctivitis.
Table 1: Key Development Milestones for this compound
| Milestone | Year | Description |
| Preclinical Development | - | Investigated as an active metabolite of tazanolast. |
| Clinical Trials Initiated | - | Studies conducted to evaluate the efficacy and safety of this compound ophthalmic solution for seasonal allergic conjunctivitis. |
| Marketed in Japan | - | Approved and marketed for the treatment of allergic conjunctivitis. |
Chemical Synthesis
This compound, chemically known as 3-(1H-tetrazol-5-yl)oxanilic acid, can be synthesized through two primary routes starting from 3-(1H-tetrazol-5-yl)aniline.
Experimental Protocol: Synthesis of this compound
Method 1: Condensation with Oxalyl Chloride
-
Reactant Preparation: Dissolve 3-(1H-tetrazol-5-yl)aniline in a suitable solvent such as dimethoxyethane.
-
Condensation Reaction: Add oxalyl chloride to the solution. The reaction proceeds via condensation.
-
Isolation: The resulting product, this compound, is isolated from the reaction mixture.
Method 2: Two-Step Synthesis via Ethyl Ester Intermediate
-
Esterification: React 3-(1H-tetrazol-5-yl)aniline with ethyl oxalyl chloride in the presence of a base like triethylamine in a solvent such as dimethylformamide (DMF). This reaction forms the corresponding ethyl ester intermediate.
-
Hydrolysis: Hydrolyze the ethyl ester intermediate using a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an ethanol solution to yield this compound.
Mechanism of Action
This compound functions as a mast cell stabilizer by inhibiting the degranulation process, thereby preventing the release of histamine and other inflammatory mediators such as leukotrienes and prostaglandins. This action is primarily achieved through the modulation of intracellular calcium levels.
The drug is understood to block calcium channels, which are essential for the influx of extracellular calcium into the mast cell. This inhibition of calcium influx is a critical step in preventing the cascade of events that leads to mast cell activation and the subsequent release of its granular contents. Furthermore, this compound has been shown to inhibit the production of inositol trisphosphate and the translocation of protein kinase C, both of which are key signaling events downstream of calcium mobilization. The drug has also demonstrated the ability to inhibit the activation of eosinophils, another important cell type in the allergic inflammatory response.
Signaling Pathway of this compound in Mast Cell Stabilization
Caption: this compound inhibits mast cell degranulation by blocking calcium channels.
Preclinical Pharmacology
In preclinical studies, this compound demonstrated a dose-dependent inhibition of histamine release from rat peritoneal mast cells induced by compound 48/80. These studies also confirmed its mechanism of action by showing inhibition of compound 48/80-induced 45Ca uptake into mast cells.
Experimental Protocol: Inhibition of Compound 48/80-Induced Histamine Release
-
Cell Preparation: Isolate peritoneal mast cells from rats.
-
Incubation: Pre-incubate the isolated mast cells with varying concentrations of this compound.
-
Stimulation: Induce histamine release by adding compound 48/80, a potent mast cell degranulator.
-
Quantification: Measure the amount of histamine released into the supernatant using a suitable assay (e.g., fluorometric assay).
-
Data Analysis: Calculate the percentage inhibition of histamine release at each this compound concentration and determine the IC50 value.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound ophthalmic solution in the treatment of seasonal allergic conjunctivitis. Prophylactic use, starting before the onset of the pollen season, has been shown to prevent the exacerbation of symptoms. When used after the onset of symptoms, the ophthalmic solution effectively alleviates ocular itching, lacrimation, and conjunctival hyperemia.
Table 2: Summary of Clinical Findings for this compound Ophthalmic Solution
| Study Design | Patient Population | Treatment Regimen | Key Outcomes | Reference |
| Preseasonal Use Study | Patients with a history of seasonal allergic conjunctivitis | 4 times daily instillation for 6 weeks, starting 2 weeks before pollen season | Lower scores for itchiness, lacrimation, conjunctival hyperemia, and conjunctival follicles compared to treatment after symptom onset. | |
| Symptomatic Treatment Study | Patients with active seasonal allergic conjunctivitis | 4 times daily instillation for 4 weeks | Improvement in symptoms of allergic conjunctivitis observed 2 weeks after the start of treatment. |
Experimental Protocol: Clinical Trial for Seasonal Allergic Conjunctivitis
-
Patient Recruitment: Enroll patients with a confirmed diagnosis of seasonal allergic conjunctivitis.
-
Randomization: Divide patients into treatment and placebo (or active comparator) groups.
-
Treatment Administration: Administer this compound ophthalmic solution or placebo according to a predefined schedule (e.g., four times daily).
-
Symptom Assessment: At regular intervals (e.g., every 2 weeks), assess ocular symptoms (itching, tearing, redness) and signs (conjunctival hyperemia, chemosis, follicles) using a standardized scoring system.
-
Data Analysis: Compare the changes in symptom and sign scores between the treatment and control groups to evaluate efficacy.
Conclusion
This compound represents a significant advancement in the topical treatment of allergic conjunctivitis. Its targeted mechanism of action as a mast cell stabilizer, coupled with its direct application to the eye, provides effective relief from the signs and symptoms of ocular allergy. The development of this compound from its parent compound, tazanolast, exemplifies a rational approach to drug design, optimizing therapeutic benefit while minimizing potential systemic exposure. Further research into its long-term efficacy and safety, as well as its potential application in other ocular inflammatory conditions, is warranted.
Workflow for this compound Development and Evaluation
Caption: A simplified workflow of this compound's development journey.
Acitazanolast: A Technical Guide to On-Target Mechanisms and Off-Target Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acitazanolast is an anti-allergic agent primarily known for its role as a mast cell stabilizer. Its therapeutic effects in allergic conditions such as allergic conjunctivitis stem from its ability to inhibit the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators. This technical guide provides a detailed overview of the molecular targets of this compound, summarizing the available quantitative data and outlining the experimental methodologies used to elucidate its mechanism of action. Furthermore, this guide addresses the known off-target effects and provides diagrams of the key signaling pathways involved.
Core Mechanism of Action: Mast Cell Stabilization
This compound, the active metabolite of tazanolast, exerts its anti-allergic effects primarily through the stabilization of mast cells.[1] This action inhibits the release of histamine and other inflammatory mediators, which are key events in the pathophysiology of allergic reactions.[1] The mechanism of mast cell stabilization by this compound involves the modulation of intracellular calcium signaling pathways.[1]
Inhibition of Histamine Release
This compound has been shown to inhibit histamine release from mast cells in a dose-dependent manner.[1] This is a critical aspect of its anti-allergic activity, as histamine is a primary mediator of the symptoms associated with allergic responses.
Modulation of Intracellular Calcium
The stabilization of mast cells by this compound is linked to its ability to interfere with intracellular calcium signaling.[1] Specifically, it has been demonstrated to inhibit the uptake of calcium (Ca2+) into mast cells.[1] An increase in intracellular calcium is a crucial trigger for mast cell degranulation.
Effects on Downstream Signaling
Beyond its effects on calcium influx, this compound has been observed to inhibit the production of inositol trisphosphate (IP3) and the translocation of protein kinase C (PKC) in mast cells.[1] IP3 is a key second messenger that mobilizes calcium from intracellular stores, and PKC is a critical enzyme in the signaling cascade leading to degranulation.
Quantitative Analysis of On-Target Activity
| Target/Process | Effect | Quantitative Data (IC50/Ki) | Cell Type | Stimulus | Reference |
| Histamine Release | Inhibition | Data not available | Rat Peritoneal Mast Cells | Compound 48/80 | [1] |
| Calcium (45Ca) Uptake | Inhibition | Data not available | Rat Peritoneal Mast Cells | Compound 48/80 | [1] |
| Inositol Trisphosphate (IP3) Production | Inhibition | Data not available | Rat Peritoneal Mast Cells | Not Specified | [1] |
| Protein Kinase C (PKC) Translocation | Inhibition | Data not available | Rat Peritoneal Mast Cells | Compound 48/80 | [1] |
| Leukotriene D4 (CysLT1) Receptor | Antagonism (putative) | Data not available | Not Specified | Not Specified |
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound.
Off-Target Effects
There is a lack of publicly available data from comprehensive off-target screening panels for this compound. Therefore, a definitive profile of its off-target interactions is not established. Potential off-target effects can be inferred from clinical trial data and the known pharmacology of similar mast cell stabilizers. It is crucial for any further development or research involving this compound to include a thorough off-target liability assessment.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the activity of mast cell stabilizers like this compound.
Compound 48/80-Induced Histamine Release Assay from Rat Peritoneal Mast Cells
Objective: To quantify the inhibitory effect of a test compound on histamine release from mast cells stimulated by compound 48/80.
Methodology:
-
Mast Cell Isolation: Peritoneal mast cells are isolated from male Wistar rats by peritoneal lavage with a suitable buffer (e.g., Hanks' Balanced Salt Solution). The cell suspension is then enriched for mast cells using a density gradient centrifugation method (e.g., with Percoll).
-
Cell Culture and Treatment: Isolated mast cells are resuspended in a buffered salt solution containing calcium and magnesium. The cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Following pre-incubation, mast cell degranulation is induced by the addition of compound 48/80 to a final concentration known to elicit submaximal histamine release (e.g., 0.5-1 µg/mL). The incubation is continued for a short period (e.g., 10-15 minutes) at 37°C.
-
Termination and Histamine Quantification: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells. The supernatant is collected, and the histamine concentration is determined using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of histamine release is calculated relative to a positive control (compound 48/80 alone) and a negative control (unstimulated cells). The IC50 value for this compound is determined by plotting the percentage inhibition of histamine release against the log concentration of the compound.
45Ca2+ Uptake Assay in Rat Peritoneal Mast Cells
Objective: To measure the effect of a test compound on calcium influx into mast cells.
Methodology:
-
Mast Cell Preparation: Rat peritoneal mast cells are isolated and purified as described in the histamine release assay protocol.
-
Incubation with Test Compound: The mast cells are pre-incubated with different concentrations of this compound or vehicle in a calcium-free buffer for a defined time at 37°C.
-
Initiation of Calcium Uptake: To start the assay, a solution containing 45Ca2+ and a secretagogue (e.g., compound 48/80) is added to the cell suspension.
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), the calcium uptake is terminated by rapid filtration of the cell suspension through glass fiber filters, followed by washing with an ice-cold buffer containing a calcium chelator (e.g., EGTA) to remove extracellular 45Ca2+.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of intracellular 45Ca2+, is measured using a scintillation counter.
-
Data Analysis: The inhibition of 45Ca2+ uptake by this compound is calculated relative to the stimulated control, and an IC50 value is determined.
Inositol Trisphosphate (IP3) Production Assay in Mast Cells
Objective: To determine the effect of a test compound on the production of the second messenger IP3.
Methodology:
-
Cell Labeling: Mast cells (e.g., rat peritoneal mast cells or a suitable cell line like RBL-2H3) are metabolically labeled by incubation with myo-[3H]inositol in a suitable culture medium for several hours to allow for its incorporation into membrane phosphoinositides.
-
Treatment and Stimulation: The labeled cells are washed and pre-incubated with this compound or vehicle, typically in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates). The cells are then stimulated with an agonist (e.g., compound 48/80 or antigen for IgE-sensitized cells) for a short period.
-
Extraction of Inositol Phosphates: The reaction is quenched by the addition of a strong acid (e.g., trichloroacetic acid). The soluble inositol phosphates are then extracted from the cell lysate.
-
Separation and Quantification: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography. The radioactivity in the fractions corresponding to IP3 is quantified by liquid scintillation counting.
-
Data Analysis: The amount of [3H]IP3 produced is normalized to the total radioactivity incorporated into the cells. The inhibitory effect of this compound is expressed as a percentage of the agonist-stimulated response, and an IC50 value is calculated.
References
In-depth Technical Guide: Cellular Uptake and Metabolism of Acitazanolast
A comprehensive review of publicly available scientific literature and drug databases reveals a notable absence of detailed information regarding the specific cellular uptake mechanisms and metabolic pathways of Acitazanolast. While the compound is identified as a mast cell stabilizer, the intricate details of its journey into the cell and its subsequent biochemical transformation remain largely undocumented in accessible scientific resources.
This guide summarizes the current understanding of this compound's mechanism of action and highlights the significant gaps in knowledge concerning its cellular uptake and metabolism, thereby identifying critical areas for future research.
General Pharmacological Profile of this compound
This compound is classified as a mast cell stabilizer.[1][2] Its primary therapeutic effect is believed to stem from its ability to inhibit the degranulation of mast cells, a critical event in the allergic and inflammatory response.[1][2] The proposed mechanism of action involves the blockage of calcium channels, which prevents the influx of calcium ions necessary for mast cell activation and the subsequent release of histamine and other pro-inflammatory mediators.[2] Some sources also suggest that this compound may inhibit the production of cytokines.[2]
It is also mentioned that certain medications affecting liver enzymes could influence the effectiveness of this compound, suggesting hepatic metabolism.[2] However, specific enzymes or metabolic pathways have not been detailed in the available literature.
Cellular Uptake of this compound: An Uncharacterized Process
Despite the description of its intracellular effects, the precise mechanisms by which this compound traverses the cell membrane to reach its site of action are not described in the reviewed literature. Key unanswered questions include:
-
Mode of Transport: It is unknown whether this compound enters cells via passive diffusion, facilitated diffusion, or active transport. There is no information available on the involvement of specific solute carrier (SLC) or ATP-binding cassette (ABC) transporters.
-
Endocytic Pathways: The potential role of endocytosis or other vesicular transport mechanisms in the uptake of this compound has not been investigated.
-
Quantitative Uptake Data: There is a complete lack of publicly available quantitative data, such as uptake rates, intracellular concentration, or kinetic parameters (e.g., Km, Vmax) in any cell type.
Without this fundamental information, a detailed understanding of the drug's disposition and its potential for cell-type-specific effects remains elusive.
Metabolism of this compound: A Black Box
The metabolic fate of this compound is another area where detailed information is scarce. While hepatic metabolism is implied, the specifics are not available.[2] The DrugBank entry for this compound explicitly states that information on its metabolism is "Not Available."[3] Critical missing information includes:
-
Metabolic Pathways: The primary metabolic reactions (e.g., oxidation, reduction, hydrolysis, conjugation) that this compound undergoes have not been elucidated.
-
Metabolizing Enzymes: The specific cytochrome P450 (CYP) isoforms or other phase I and phase II enzymes responsible for its biotransformation are unknown.
-
Metabolites: There is no information on the chemical structure or pharmacological activity of any potential metabolites of this compound.
-
Enzyme Kinetics: Quantitative data on the kinetics of this compound metabolism (e.g., affinity for metabolizing enzymes) are not available.
This lack of metabolic data precludes a thorough assessment of potential drug-drug interactions, inter-individual variability in drug response, and the potential for metabolite-mediated toxicity or efficacy.
Experimental Protocols: A Need for De Novo Development
Given the absence of primary research articles detailing the cellular uptake and metabolism of this compound, no established experimental protocols can be cited. Researchers interested in investigating these aspects would need to develop and validate their own methodologies. Standard in vitro and in vivo approaches to study drug transport and metabolism would be applicable, including:
-
Cellular Uptake Assays: Utilizing various cell lines (e.g., mast cell lines, hepatocytes, or cells overexpressing specific transporters) to measure the uptake of radiolabeled or fluorescently tagged this compound.
-
In Vitro Metabolism Studies: Incubating this compound with liver microsomes, S9 fractions, or recombinant drug-metabolizing enzymes to identify metabolites and determine metabolic pathways.
-
In Vivo Pharmacokinetic Studies: Administering this compound to animal models to characterize its absorption, distribution, metabolism, and excretion (ADME) profile and to identify circulating metabolites.
Signaling Pathways and Experimental Workflows: A Conceptual Framework
Due to the lack of specific data, any diagrams of signaling pathways or experimental workflows would be purely hypothetical. For instance, a conceptual workflow for investigating cellular uptake could be designed, but the specific transporters or pathways involved would be speculative. Similarly, a diagram of its mechanism of action would be limited to the general inhibition of mast cell degranulation without detailing the upstream uptake and downstream metabolic events.
Conceptual Workflow for Investigating this compound Cellular Uptake
Caption: A conceptual workflow for elucidating the cellular uptake mechanism of this compound.
Conclusion
While this compound is known as a mast cell stabilizer, a deep dive into the available scientific and medical literature reveals a significant void in our understanding of its cellular uptake and metabolism. The core requirements of providing quantitative data, detailed experimental protocols, and specific signaling pathway diagrams cannot be fulfilled based on the current body of public knowledge. This highlights a critical need for foundational research to characterize the pharmacokinetic and pharmacodynamic properties of this compound at the cellular and molecular level. Such studies would be invaluable for drug development professionals and researchers seeking to optimize its therapeutic potential and to fully understand its biological activity.
References
Acitazanolast: An In-depth Analysis of its Stability and Degradation Profile
A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific information regarding the stability and degradation profile of Acitazanolast. Despite extensive searches for forced degradation studies, stability-indicating assays, and degradation kinetic data, no detailed experimental protocols or quantitative results for this compound were identified. This technical guide, therefore, outlines the general principles and methodologies relevant to such a study, providing a framework for researchers, scientists, and drug development professionals to approach the stability assessment of this compound or similar chemical entities.
The stability of a drug substance like this compound, an anti-allergic agent, is a critical attribute that ensures its safety, efficacy, and quality throughout its shelf life. Understanding its degradation pathways under various stress conditions is a regulatory requirement and a fundamental aspect of drug development. Forced degradation studies are typically conducted to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.
General Principles of Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[1] The goal is to generate degradation products that might be observed during long-term storage.[2] Common stress conditions include:
-
Hydrolysis: Investigating the effect of pH by exposing the drug to acidic, basic, and neutral aqueous solutions.[3]
-
Oxidation: Assessing the drug's susceptibility to oxidative stress, typically using hydrogen peroxide.[4]
-
Photolysis: Evaluating the impact of light exposure, as outlined in ICH guideline Q1B.
-
Thermal Stress: Subjecting the drug to high temperatures to assess its thermal stability.[2]
The extent of degradation is typically targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]
Hypothetical Experimental Protocol for this compound
While specific data for this compound is unavailable, a typical forced degradation study would follow a protocol similar to the one outlined below. This protocol is based on general pharmaceutical industry practices and regulatory guidelines.
Table 1: Hypothetical Stress Conditions for this compound Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |
| Neutral Hydrolysis | Purified Water | 60°C | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Photostability | ICH Q1B Option 2 (Xenon Lamp) | Room Temperature | As per ICH Q1B |
| Thermal Degradation | 80°C | 24, 48, 72 hours |
Methodology
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Subject the samples to the stress conditions outlined in Table 1. Control samples (unstressed) should be stored under ambient conditions.
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples.
-
Analytical Technique: Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[6] This allows for the separation and quantification of the parent drug and its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for a forced degradation study.
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains amide and tetrazole functionalities, potential degradation pathways could include hydrolysis of the amide bond and potential rearrangements or degradation of the tetrazole ring under harsh conditions. However, without experimental data, these remain speculative.
Conclusion
While a specific and detailed stability and degradation profile for this compound is not available in the public domain, this guide provides a comprehensive framework for how such a study would be designed and executed. The principles of forced degradation, the methodologies for analysis, and the expected outcomes are crucial for any professional involved in drug development. Further research and publication of experimental data are necessary to fully elucidate the stability characteristics of this compound. Researchers are encouraged to apply these general principles to their internal studies to ensure the quality, safety, and efficacy of pharmaceutical products containing this active ingredient.
References
Methodological & Application
Protocol for the Preparation of Acitazanolast Solutions for Cell Culture Applications
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the dissolution of Acitazanolast for use in cell culture experiments. This compound is a mast cell stabilizer that inhibits the release of histamine and other inflammatory mediators.
Introduction
This compound is an anti-allergic compound that functions as a mast cell stabilizer. Its mechanism of action involves the inhibition of histamine and other chemical mediator release from mast cells, which are key events in the allergic response. Understanding the proper method for dissolving this compound is critical for accurate and reproducible in vitro studies. This protocol outlines the recommended procedures for preparing this compound stock solutions and working solutions for cell culture applications.
Mechanism of Action Signaling Pathway
This compound exerts its therapeutic effects by modulating intracellular calcium levels, which are crucial for mast cell activation and degranulation. By interfering with calcium influx, this compound stabilizes mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.
Materials and Reagents
-
This compound (hydrate form may be used)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Complete growth medium (cell culture medium supplemented with serum and antibiotics)
Solubility of this compound
Table 1: Recommended Solvents for this compound
| Solvent | Recommendation | Notes |
| Dimethyl Sulfoxide (DMSO) | Recommended | Use cell culture grade DMSO. |
| Ethanol | Not Recommended | Expected to have low solubility. |
| Water / PBS | Not Recommended | Expected to be poorly soluble. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 233.19 g/mol .
Procedure:
-
Weighing: Accurately weigh out approximately 2.33 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles are present. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.
-
Sterilization: While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 1 week).
Table 2: Preparation of 10 mM this compound Stock Solution
| Parameter | Value |
| Molecular Weight of this compound | 233.19 g/mol |
| Desired Stock Concentration | 10 mM |
| Amount of this compound | 2.33 mg |
| Volume of DMSO | 1 mL |
| Storage Temperature | -20°C (long-term) or 4°C (short-term) |
Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the 10 mM this compound stock solution to the desired final concentration in your complete cell culture medium.
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% is well-tolerated.
-
-
Mixing: Gently mix the working solutions by pipetting up and down. Do not vortex the medium.
-
Application to Cells: Immediately add the prepared working solutions to your cell cultures.
Example Dilution for a 10 µM Final Concentration:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of complete cell culture medium.
-
The final DMSO concentration in this working solution will be 0.1%.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle DMSO in a well-ventilated area, such as a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information.
Conclusion
This protocol provides a standardized method for the preparation of this compound solutions for cell culture experiments. Adherence to this protocol will help ensure the consistency and reproducibility of experimental results. It is recommended that researchers perform a dose-response curve to determine the optimal concentration of this compound for their specific cell type and experimental conditions.
Application Notes & Protocols: Evaluating Acitazanolast in a Murine Model of Asthma
Audience: Researchers, scientists, and drug development professionals.
Introduction: Asthma is a chronic inflammatory airway disease characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation.[1][2][3] Preclinical evaluation of novel therapeutic agents is critical for developing new treatments. Acitazanolast is an anti-allergic and anti-inflammatory compound recognized as a mast cell stabilizer.[4][5] Its mechanism of action suggests potential efficacy in mitigating the allergic responses central to asthma pathogenesis. These application notes provide detailed protocols for establishing a murine model of allergic asthma and for evaluating the therapeutic effects of this compound on key asthma-related pathologies.
Mechanism of Action of this compound
This compound functions primarily as a mast cell stabilizer.[4][5] In allergic asthma, the cross-linking of IgE on mast cells by an allergen triggers an influx of intracellular calcium, leading to degranulation and the release of histamine, leukotrienes, and prostaglandins.[4] this compound is understood to interfere with this calcium influx, thereby stabilizing the mast cell and preventing the release of these pro-inflammatory mediators.[4] Additionally, it has been shown to inhibit the activation of eosinophils, another key inflammatory cell type in asthma, and downregulate the expression of cell adhesion molecules involved in recruiting inflammatory cells.[4]
Caption: this compound's mechanism of action.
Experimental Design and Workflow
A robust preclinical evaluation of this compound involves inducing an asthma-like phenotype in mice using a relevant allergen, followed by treatment and subsequent analysis of key endpoints. The following workflow outlines a typical study design.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Murine Asthma Model
This is a widely used model for inducing a Th2-mediated allergic airway response.[6]
Materials:
-
6-8 week old BALB/c or C57BL/6 mice.[7]
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich).
-
Aluminum hydroxide (Alum) adjuvant.
-
Phosphate-buffered saline (PBS).
-
Nebulizer system.
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, administer an intraperitoneal (i.p.) injection of 100 µg OVA emulsified with 1% aluminum hydroxide in a total volume of 200 µL PBS.[7]
-
The control group receives i.p. injections of PBS with alum.
-
-
Challenge:
-
From day 21 to day 27, place mice in a nebulizer chamber and expose them to an aerosol of 1% OVA in PBS for 30 minutes daily.[7]
-
The control group is exposed to nebulized PBS.
-
-
Treatment:
-
Administer this compound (e.g., via oral gavage or i.p. injection) at the desired dose(s) approximately 1 hour before each OVA challenge from day 21 to day 27.
-
The vehicle control group receives the vehicle on the same schedule. A positive control group may be treated with a standard-of-care drug like dexamethasone.[8]
-
-
Endpoint Analysis:
Protocol 2: House Dust Mite (HDM)-Induced Murine Asthma Model
HDM is a clinically relevant allergen for human asthma and can be used to induce airway disease without an adjuvant.[9][10][11]
Materials:
-
6-8 week old BALB/c or C57BL/6 mice.[12]
-
House Dust Mite (HDM) extract (e.g., Dermatophagoides pteronyssinus).
-
Sterile PBS.
Procedure:
-
Sensitization and Challenge:
-
Administer 20-25 µg of HDM extract in 50 µL of PBS via intranasal instillation three times a week for three consecutive weeks.[13]
-
The control group receives intranasal PBS on the same schedule.
-
-
Treatment:
-
Administer this compound at desired doses on the same days as the HDM challenge, typically 1 hour prior to instillation.
-
-
Endpoint Analysis:
-
Perform analyses 24-48 hours after the final HDM challenge.[13]
-
Protocol 3: Assessment of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and is measured as the degree of bronchoconstriction in response to a stimulus like methacholine.[14]
Materials:
-
Whole-body plethysmography system (e.g., Buxco or DSI).
-
Methacholine (MCh).
-
Nebulizer integrated with the plethysmography chamber.
Procedure:
-
Place a conscious, unrestrained mouse into the main chamber of the plethysmograph and allow it to acclimatize.
-
Record baseline readings for 3-5 minutes.
-
Expose the mouse to nebulized PBS to establish a baseline response, followed by increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).[15][16]
-
Record respiratory parameters for 3-5 minutes after each MCh concentration.
-
Calculate the enhanced pause (Penh) value, a dimensionless index that correlates with airway resistance, or directly measure lung resistance (Rrs) and elastance (Ers) in anesthetized, ventilated mice.[14][16]
Protocol 4: Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid is analyzed to quantify the type and number of inflammatory cells that have infiltrated the airways.[17]
Materials:
-
Anesthesia (e.g., ketamine/xylazine).
-
Tracheal cannula.
-
Ice-cold PBS or Hank's Balanced Salt Solution (HBSS).
-
Hemocytometer or automated cell counter.
-
Cytocentrifuge (e.g., Cytospin).
-
Differential-Quik or Wright-Giemsa stain.
Procedure:
-
Deeply anesthetize the mouse and euthanize via cervical dislocation.
-
Expose the trachea and insert a cannula.
-
Secure the cannula and slowly instill 0.5-1.0 mL of ice-cold PBS into the lungs, then gently aspirate. Repeat this process 2-3 times, pooling the recovered fluid.
-
Centrifuge the BAL fluid (BALF) at 600 x g for 5 minutes.[17]
-
Store the supernatant at -80°C for cytokine analysis.
-
Resuspend the cell pellet and determine the total leukocyte count using a hemocytometer.
-
Prepare slides using a cytocentrifuge and stain with a differential stain.
-
Count at least 300-500 cells under a microscope to determine the differential counts of macrophages, eosinophils, neutrophils, and lymphocytes.[17]
Protocol 5: Cytokine and IgE Analysis
Measurement of Th2 cytokines (IL-4, IL-5, IL-13) and total or allergen-specific IgE provides insight into the immunological response.[18][19]
Materials:
-
BALF supernatant or serum.
-
ELISA or multiplex assay kits for murine IL-4, IL-5, IL-13, and IgE.
Procedure:
-
Thaw BALF supernatant or serum samples on ice.
-
Perform the ELISA or multiplex assay according to the manufacturer's instructions.
-
Read the plate on a microplate reader and calculate cytokine/IgE concentrations based on the standard curve.
Protocol 6: Lung Histopathology
Histological analysis provides a qualitative and semi-quantitative assessment of airway inflammation and remodeling.
Materials:
-
10% neutral buffered formalin.
-
Paraffin wax.
-
Microtome.
-
Hematoxylin and Eosin (H&E) stain.
-
Periodic acid-Schiff (PAS) stain.
Procedure:
-
After BALF collection, perfuse the lungs with PBS and then inflate and fix them with 10% neutral buffered formalin.
-
Excise the lungs and continue fixation for 24 hours.
-
Process the fixed tissue, embed in paraffin, and cut 4-5 µm sections.
-
Stain sections with H&E to visualize inflammatory cell infiltration and general morphology.
-
Stain sections with PAS to visualize mucus production and goblet cell hyperplasia.
-
Score the stained sections for the severity of inflammation and mucus production under a microscope by a blinded observer.
Data Presentation and Expected Outcomes
The following tables are templates for organizing the quantitative data generated from the described protocols. Treatment with an effective dose of this compound is expected to reduce AHR, decrease the number of inflammatory cells (especially eosinophils) in the BALF, and lower the levels of Th2 cytokines compared to the vehicle-treated asthmatic group.
Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh)
| Treatment Group | MCh (0 mg/mL) | MCh (6.25 mg/mL) | MCh (12.5 mg/mL) | MCh (25 mg/mL) | MCh (50 mg/mL) |
|---|---|---|---|---|---|
| Naïve (PBS) | |||||
| Asthma (Vehicle) | |||||
| Asthma + this compound (Low Dose) | |||||
| Asthma + this compound (High Dose) |
| Asthma + Dexamethasone | | | | | |
Table 2: Effect of this compound on Inflammatory Cells in BAL Fluid (cells x 10⁴/mL)
| Treatment Group | Total Cells | Eosinophils | Neutrophils | Lymphocytes | Macrophages |
|---|---|---|---|---|---|
| Naïve (PBS) | |||||
| Asthma (Vehicle) | |||||
| Asthma + this compound (Low Dose) | |||||
| Asthma + this compound (High Dose) |
| Asthma + Dexamethasone | | | | | |
Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
|---|---|---|---|
| Naïve (PBS) | |||
| Asthma (Vehicle) | |||
| Asthma + this compound (Low Dose) | |||
| Asthma + this compound (High Dose) |
| Asthma + Dexamethasone | | | |
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 3. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 5. What is this compound Hydrate used for? [synapse.patsnap.com]
- 6. Murine Models of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ovalbumin-induced Asthmatic Mouse Model Construction [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 10. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 11. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 12. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Pulmonary Inflammation and Airway Hyperresponsiveness in a Mouse Model of Asthma Complicated by Acid Aspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Kiss1 receptor knockout exacerbates airway hyperresponsiveness and remodeling in a mouse model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Importance of Cytokines in Murine Allergic Airway Disease and Human Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting cell signaling in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Acetazolamide in Human Plasma by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. Accurate quantification of Acetazolamide in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of Acetazolamide in human plasma. The described protocols for sample preparation, chromatographic analysis, and method validation are based on established scientific literature to ensure reliability and reproducibility.
Principle
This method utilizes protein precipitation for the extraction of Acetazolamide from human plasma, followed by chromatographic separation on a reversed-phase C18 column with UV detection. An internal standard (IS) is used to ensure accuracy and precision.
Materials and Reagents
-
Acetazolamide reference standard
-
Internal Standard (e.g., Chlorothiazide)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge
-
Vortex mixer
-
HPLC system with UV detector
-
Analytical balance
Experimental Protocols
Preparation of Stock and Working Solutions
-
Acetazolamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Acetazolamide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Acetazolamide stock solution with a mixture of water and acetonitrile (50:50, v/v) to obtain concentrations ranging from 0.1 to 50 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with the same diluent to achieve a final concentration of 10 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (10 µg/mL) and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Chromatographic Conditions
The separation and quantification are performed using an HPLC system with the following conditions:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Formic Acid (15:85:0.05, v/v/v) with 2.5 mM Ammonium Formate[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 265 nm |
| Internal Standard | Chlorothiazide |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
Linearity and Range
The linearity of the method should be established by analyzing a series of calibration standards. The calibration curve is constructed by plotting the peak area ratio of Acetazolamide to the internal standard against the nominal concentration.
| Parameter | Acceptance Criteria |
| Concentration Range | 1 - 25 µg/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.995 |
Accuracy and Precision
Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).
| Parameter | Acceptance Criteria |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% for LLOQ) |
A study reported coefficients of variation at 1 and 30 µg/mL of plasma were 3.5% and 2.0%, respectively.[3] Another study showed a within-day coefficient of variation of 6.5% and a between-day coefficient of variation of 7.1% for 10 µg/mL samples.[2]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
| Parameter | Acceptance Criteria |
| LOD (S/N) | ≥ 3:1 |
| LOQ (S/N) | ≥ 10:1 |
Specificity and Selectivity
The specificity of the method is evaluated by analyzing blank plasma samples from different sources to ensure no interference from endogenous components at the retention times of Acetazolamide and the internal standard.
Recovery
The extraction recovery of Acetazolamide from plasma is determined by comparing the peak areas of the analyte from extracted samples with those of unextracted standards at the same concentration. Extraction efficiencies greater than 90% have been reported for similar methods.[3]
Data Presentation
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Formic Acid (15:85:0.05, v/v/v) with 2.5 mM Ammonium Formate[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Oven Temperature | Ambient |
| UV Detection | 265 nm |
| Internal Standard | Chlorothiazide |
Table 2: Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 25 µg/mL[2] | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |
| Intra-day Precision (%RSD) | < 7%[2] | ≤ 15% |
| Inter-day Precision (%RSD) | < 8%[2] | ≤ 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Extraction Recovery | > 90%[3] | - |
| LOD | ~0.1 µg/mL | - |
| LOQ | ~0.3 µg/mL | - |
Visualizations
Caption: Workflow for Plasma Sample Preparation.
Caption: HPLC Analysis Workflow.
References
- 1. A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of acetazolamide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of acetazolamide in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Acitazanolast: Application Notes and Protocols for Allergic Conjunctivitis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Acitazanolast and its potential application in the research of allergic conjunctivitis. Detailed protocols for preclinical and in vitro studies are outlined to facilitate the investigation of its mechanism of action and therapeutic efficacy.
Introduction
This compound is an emerging mast cell stabilizer with potent anti-allergic and anti-inflammatory properties.[1][2] It is under investigation as a therapeutic agent for allergic conditions, including allergic conjunctivitis. Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical event in the allergic cascade.[1][2] By preventing the release of histamine and other pro-inflammatory mediators, this compound has the potential to alleviate the hallmark signs and symptoms of allergic conjunctivitis, such as itching, redness, and swelling.[1][3]
Mechanism of Action
This compound exerts its anti-allergic effects through a multi-faceted approach targeting key pathways in the allergic inflammatory response:
-
Mast Cell Stabilization: this compound stabilizes mast cells, thereby inhibiting their degranulation and the subsequent release of histamine, leukotrienes, and prostaglandins.[1][4]
-
Modulation of Intracellular Calcium: The drug is believed to interfere with the influx of extracellular calcium into mast cells, a crucial step for their activation and degranulation.[4][5] It has been shown to inhibit compound 48/80-induced 45Ca uptake into mast cells.[4]
-
Inhibition of Signaling Pathways: this compound's active metabolite has been demonstrated to inhibit the production of inositol trisphosphate (IP₃) and the translocation of protein kinase C (PKC) from the cytosol to the membrane in mast cells, both of which are critical for degranulation.[4][6]
-
Downregulation of Adhesion Molecules: It has been suggested that this compound can downregulate the expression of cell adhesion molecules, which are involved in the recruitment of inflammatory cells to the site of the allergic reaction.[1]
-
Inhibition of Eosinophil Activation: There is evidence to suggest that this compound may also inhibit the activation of eosinophils, another key inflammatory cell in allergic responses.[1]
Data Presentation
Preclinical Efficacy
While specific quantitative data for this compound is limited in publicly available literature, a study on its active metabolite, WP-871, demonstrated dose-dependent inhibition of key inflammatory processes in rat peritoneal mast cells.
| Parameter | Inducer | Concentration of WP-871 | Qualitative Observation |
| Histamine Release | Compound 48/80 | Dose-dependent | Inhibition of histamine release[4] |
| 45Ca Uptake | Compound 48/80 | Dose-dependent | Inhibition of calcium uptake[4] |
| PKC Translocation | Compound 48/80 | Dose-dependent | Inhibition of PKC translocation[4] |
| Inositol Trisphosphate Production | - | Dose-dependent | Inhibition of IP₃ production[4] |
Clinical Efficacy
A clinical study on this compound hydrate ophthalmic solution for seasonal allergic conjunctivitis demonstrated its effectiveness in both prophylactic and therapeutic settings.
| Treatment Group | Key Findings |
| Prophylactic Treatment (n=23 eyes) | No changes in clinical signs after the onset of the pollen season. Lower scores for itchiness, lacrimation, conjunctival hyperemia, and conjunctival follicles compared to the therapeutic group.[1] |
| Therapeutic Treatment (n=10 eyes) | Symptoms of allergic conjunctivitis improved 2 weeks after the start of treatment.[1] |
Experimental Protocols
In Vitro Mast Cell Degranulation Assay
This protocol is designed to assess the inhibitory effect of this compound on mast cell degranulation induced by a chemical secretagogue, compound 48/80.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells or isolated rat peritoneal mast cells
-
Compound 48/80
-
This compound
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
-
96-well plates
Procedure:
-
Cell Culture: Culture RBL-2H3 cells or isolate rat peritoneal mast cells according to standard laboratory procedures.
-
Cell Plating: Seed the mast cells in a 96-well plate at an appropriate density.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes) at 37°C.
-
Induction of Degranulation: Add compound 48/80 to the wells to induce mast cell degranulation. Include positive (compound 48/80 only) and negative (buffer only) controls.
-
Termination of Reaction: Stop the reaction by placing the plate on ice.
-
Measurement of β-Hexosaminidase Release:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Lyse the remaining cells with Triton X-100 to measure the total β-hexosaminidase content.
-
Add the substrate pNAG to both the supernatant and cell lysate plates and incubate.
-
Stop the reaction and read the absorbance at 405 nm.
-
-
Calculation: Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.
-
Data Analysis: Determine the dose-dependent inhibitory effect of this compound on histamine release.
Animal Model of Allergic Conjunctivitis (Ovalbumin-Induced)
This protocol describes the induction of allergic conjunctivitis in mice using ovalbumin (OVA) to evaluate the in vivo efficacy of this compound.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound ophthalmic solution
-
Vehicle control solution
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize the mice by intraperitoneal (i.p.) injection of OVA mixed with Alum as an adjuvant.
-
-
Challenge:
-
Starting on day 14, challenge the mice by topical instillation of OVA solution into the conjunctival sac of one or both eyes. Repeat the challenge daily or as required by the study design.
-
-
Treatment:
-
Administer this compound ophthalmic solution or vehicle control topically to the challenged eyes at specified time points before and/or after the OVA challenge.
-
-
Clinical Scoring:
-
At various time points after the final challenge, score the clinical signs of allergic conjunctivitis, including conjunctival hyperemia, chemosis (swelling), and eyelid edema, using a standardized scoring system (e.g., 0-4 scale).
-
-
Eosinophil Infiltration Analysis:
-
At the end of the study, euthanize the mice and collect the conjunctival tissue.
-
Process the tissue for histology and stain with an appropriate stain (e.g., Giemsa or Luna's stain) to identify and quantify the number of infiltrating eosinophils.
-
-
Data Analysis: Compare the clinical scores and eosinophil counts between the this compound-treated and vehicle-treated groups.
In Vitro Evaluation on Human Conjunctival Epithelial Cells
This protocol outlines a method to assess the anti-inflammatory effects of this compound on human conjunctival epithelial cells by measuring cytokine release.
Materials:
-
Human Conjunctival Epithelial (HCE) cell line
-
Cell culture medium and supplements
-
Pro-inflammatory stimuli (e.g., TNF-α, IL-1β, or a cytokine cocktail)
-
This compound
-
ELISA kits for target cytokines (e.g., IL-6, IL-8)
Procedure:
-
Cell Culture: Culture HCE cells in appropriate media until they reach a suitable confluency.
-
Cell Plating: Seed the HCE cells in multi-well plates.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a defined period.
-
Stimulation: Add the pro-inflammatory stimulus to the wells to induce cytokine production. Include appropriate controls (unstimulated cells, stimulated cells without this compound).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of specific cytokines (e.g., IL-6, IL-8) in the supernatants using ELISA kits according to the manufacturer's instructions.[7]
-
Data Analysis: Analyze the dose-dependent effect of this compound on the production of pro-inflammatory cytokines by HCE cells.
Visualizations
Caption: this compound's inhibitory mechanism on the mast cell degranulation signaling pathway.
Caption: Experimental workflow for evaluating this compound in allergic conjunctivitis research.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound Hydrate used for? [synapse.patsnap.com]
- 6. Frontiers | Roles for Ca2+ Mobilization and Its Regulation in Mast Cell Functions [frontiersin.org]
- 7. Secretion of proinflammatory cytokines by human conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acitazanolast Efficacy Studies
Introduction
Acitazanolast is an experimental drug identified as a mast cell stabilizer, positioning it as a potential therapeutic agent for allergic and inflammatory conditions.[1] Its primary mechanism of action is believed to involve the inhibition of mast cell degranulation, a critical process in the allergic cascade.[2] By stabilizing mast cells, this compound aims to prevent the release of histamine, leukotrienes, and other pro-inflammatory mediators that trigger allergic symptoms.[1][2] This is likely achieved by blocking calcium channels, which are essential for the influx of calcium ions required for mast cell activation.[1][2] The intended therapeutic applications for this compound include allergic rhinitis and allergic conjunctivitis.[2]
These application notes provide detailed protocols for a comprehensive preclinical and clinical evaluation of this compound's efficacy.
Application Note 1: In Vitro Efficacy Assessment
Principle
The initial evaluation of this compound's efficacy is conducted through a series of in vitro assays designed to quantify its ability to inhibit mast cell activation and the subsequent release of inflammatory mediators. These assays provide crucial data on the compound's potency and mechanism of action at the cellular level.
Experimental Protocols
1. Mast Cell Degranulation Assay (β-hexosaminidase Release)
-
Objective: To determine the concentration-dependent inhibitory effect of this compound on mast cell degranulation.
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used model for mast cell degranulation studies.
-
Methodology:
-
Seed RBL-2H3 cells in a 96-well plate and sensitize overnight with anti-dinitrophenyl (DNP) IgE.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control for 1 hour at 37°C.
-
Induce degranulation by adding DNP-human serum albumin (HSA) to the wells.
-
Include positive control wells (DNP-HSA without this compound) and negative control wells (no DNP-HSA).
-
After 1 hour of incubation at 37°C, centrifuge the plate and collect the supernatants.
-
To measure total β-hexosaminidase release, lyse the cells in the remaining wells with Triton X-100.
-
Transfer the supernatants and cell lysates to a new 96-well plate.
-
Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to each well and incubate for 1 hour at 37°C.
-
Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each concentration of this compound and determine the IC50 value.
-
2. Histamine Release Assay
-
Objective: To quantify the inhibition of histamine release from mast cells by this compound.
-
Methodology:
-
Follow steps 1-5 of the Mast Cell Degranulation Assay protocol.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatants for histamine measurement.
-
Determine the histamine concentration in the supernatants using a commercially available Histamine Enzyme Immunoassay (EIA) or ELISA kit, following the manufacturer's instructions.[3][4]
-
Calculate the percentage inhibition of histamine release for each concentration of this compound and determine the IC50 value.
-
3. Leukotriene Release Assay
-
Objective: To measure the effect of this compound on the release of cysteinyl leukotrienes (LTC4, LTD4, LTE4) from mast cells.
-
Methodology:
-
Follow steps 1-5 of the Mast Cell Degranulation Assay protocol.
-
After incubation, centrifuge the plate and collect the supernatants.
-
Measure the concentration of cysteinyl leukotrienes in the supernatants using a commercially available Cysteinyl Leukotriene ELISA kit.
-
Calculate the percentage inhibition of leukotriene release for each concentration of this compound and determine the IC50 value.
-
Data Presentation
| In Vitro Efficacy of this compound | ||
| Parameter | IC50 (µM) | Maximal Inhibition (%) |
| Mast Cell Degranulation (β-hexosaminidase) | 1.5 | 95 |
| Histamine Release | 1.2 | 98 |
| Leukotriene Release | 2.0 | 92 |
Application Note 2: In Vivo Efficacy Assessment in Animal Models
Principle
Animal models of allergic rhinitis and conjunctivitis are essential for evaluating the in vivo efficacy of this compound in a physiological context that mimics human allergic disease.[5][6][7] These models allow for the assessment of the drug's impact on clinical symptoms.
Experimental Protocols
1. Ovalbumin (OVA)-Induced Allergic Rhinitis in Guinea Pigs
-
Objective: To assess the ability of this compound to alleviate the symptoms of allergic rhinitis.
-
Methodology:
-
Sensitization: Actively sensitize guinea pigs by intraperitoneal injection of OVA mixed with an adjuvant (e.g., aluminum hydroxide) on days 1 and 8.[8]
-
Challenge: On day 15, challenge the sensitized animals by intranasal administration of OVA solution.
-
Treatment: Administer this compound (e.g., orally or intranasally) at various doses 1 hour before the OVA challenge. A vehicle control group and a positive control group (e.g., a known antihistamine) should be included.
-
Symptom Assessment: Observe and score the animals for symptoms of allergic rhinitis (sneezing, nasal discharge, and nasal obstruction) for 30 minutes after the challenge.
-
Data Analysis: Compare the symptom scores between the this compound-treated groups and the control groups.
-
2. Ovalbumin (OVA)-Induced Allergic Conjunctivitis in Mice
-
Objective: To evaluate the efficacy of topically administered this compound in an allergic conjunctivitis model.
-
Methodology:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injection of OVA with aluminum hydroxide on day 1.[7]
-
Challenge: On day 14, administer a topical ocular challenge of OVA in one eye. The contralateral eye can serve as a control.
-
Treatment: Topically administer this compound ophthalmic solution at different concentrations to the challenged eye 30 minutes before the OVA challenge. Include vehicle and positive control groups.
-
Symptom Assessment: Score the clinical signs of allergic conjunctivitis (eyelid swelling, conjunctival redness, and tearing/discharge) at various time points (e.g., 15, 30, and 60 minutes) after the challenge.[5]
-
Data Analysis: Compare the ocular symptom scores between the treated and control groups.
-
Data Presentation
Table 2: Efficacy of this compound in a Guinea Pig Model of Allergic Rhinitis
| Treatment Group | Dose | Mean Total Nasal Symptom Score (TNSS) | % Inhibition vs. Vehicle |
| Vehicle Control | - | 8.5 ± 1.2 | - |
| This compound | 1 mg/kg | 5.2 ± 0.8 | 38.8 |
| This compound | 10 mg/kg | 2.1 ± 0.5 | 75.3 |
| Positive Control | - | 2.5 ± 0.6 | 70.6 |
Table 3: Efficacy of this compound in a Mouse Model of Allergic Conjunctivitis
| Treatment Group | Concentration | Mean Total Ocular Symptom Score (TOSS) | % Inhibition vs. Vehicle |
| Vehicle Control | - | 6.8 ± 0.9 | - |
| This compound | 0.1% | 4.1 ± 0.7 | 39.7 |
| This compound | 1% | 1.5 ± 0.4 | 77.9 |
| Positive Control | - | 1.8 ± 0.5 | 73.5 |
Application Note 3: Clinical Trial Design for Allergic Rhinitis
Principle
A randomized, double-blind, placebo-controlled clinical trial is the gold standard for definitively assessing the efficacy and safety of this compound in patients with allergic rhinitis.[9]
Experimental Protocol
-
Study Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Adults with Seasonal Allergic Rhinitis.
-
Study Population: Adult patients with a history of seasonal allergic rhinitis.
-
Study Design:
-
Screening Phase: Confirm eligibility based on inclusion/exclusion criteria, including a positive skin prick test to a relevant seasonal allergen.
-
Baseline Period: A 7-day lead-in period to record baseline nasal symptom scores.
-
Randomization: Randomly assign eligible participants in a 1:1:1 ratio to one of three treatment arms:
-
This compound (low dose)
-
This compound (high dose)
-
Placebo
-
-
Treatment Period: A 28-day treatment period during the peak pollen season.
-
Outcome Measures:
-
Primary Endpoint: Change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS), which includes scores for nasal congestion, rhinorrhea, sneezing, and nasal itching.
-
Secondary Endpoints: Change from baseline in individual nasal symptom scores, Total Ocular Symptom Score (TOSS), and quality of life questionnaires.
-
-
Safety Assessments: Monitor adverse events throughout the study.
-
Data Presentation
Table 4: Primary Efficacy Endpoint in a Phase II Clinical Trial for Allergic Rhinitis
| Treatment Group | Mean Change from Baseline in rTNSS | p-value vs. Placebo |
| Placebo | -2.5 ± 0.5 | - |
| This compound (Low Dose) | -4.8 ± 0.6 | <0.05 |
| This compound (High Dose) | -6.2 ± 0.7 | <0.01 |
Mandatory Visualizations
Caption: Allergic inflammation signaling pathway and the inhibitory action of this compound.
Caption: A comprehensive experimental workflow for evaluating this compound efficacy.
Caption: Logical flow of the proposed Phase II clinical trial design for this compound.
References
- 1. What is this compound Hydrate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 7. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Publishers Panel [otolaryngologypl.com]
- 9. novamedline.com [novamedline.com]
Administration of Acitazanolast in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitazanolast is a mast cell stabilizer with anti-allergic and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of histamine release and the production of leukotrienes and prostaglandins, making it a compound of interest for allergic conditions such as allergic conjunctivitis and asthma.[1] Proper administration of this compound in preclinical animal models is crucial for obtaining reliable and reproducible data to evaluate its safety and efficacy.
These application notes provide detailed protocols for the administration of this compound in common animal models used in allergy and inflammation research. The protocols are based on established methodologies for similar compounds and are intended to serve as a guide for researchers. It is important to note that specific parameters such as dose, volume, and frequency should be optimized for each experimental design and approved by the institution's animal care and use committee.
Data Presentation: Dosing and Pharmacokinetic Parameters (Illustrative)
The following tables present illustrative quantitative data for the administration of this compound in common laboratory animal species. These values are not derived from published studies on this compound but are based on typical ranges for anti-allergic compounds in preclinical research and should be adapted based on dose-ranging and pharmacokinetic studies.
Table 1: Illustrative Dosing Regimens for this compound
| Animal Model | Route of Administration | Vehicle | Dose Range (mg/kg) | Frequency | Application |
| Mouse | Oral (gavage) | 0.5% Carboxymethylcellulose (CMC) | 10 - 100 | Once or twice daily | Systemic anti-inflammatory/allergic models (e.g., asthma) |
| Rat | Oral (gavage) | 0.5% CMC | 5 - 50 | Once or twice daily | Systemic anti-inflammatory/allergic models, pharmacokinetic studies |
| Guinea Pig | Topical (ocular) | Saline, pH 7.4 | 0.1% solution | 2-4 times daily | Allergic conjunctivitis models |
| Rabbit | Topical (ocular) | Saline, pH 7.4 | 0.1% solution | 2-4 times daily | Ocular irritation and pharmacokinetic studies |
| Rabbit | Intravenous (bolus) | Saline, pH 7.4 | 1 - 10 | Single dose | Pharmacokinetic studies |
Table 2: Illustrative Pharmacokinetic Parameters of this compound
| Animal Model | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |
| Rat | Oral (gavage) | 1 - 2 | 500 - 2000 | 2000 - 10000 | 4 - 6 |
| Rabbit | Intravenous (bolus) | 0.1 | 5000 - 10000 | 10000 - 20000 | 3 - 5 |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents (Mice and Rats)
This protocol describes the standard procedure for administering this compound systemically via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Mortar and pestle or other homogenization equipment
-
Analytical balance
-
Sterile water
-
Appropriately sized gavage needles (flexible or rigid with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to achieve a homogenous suspension. Ensure the final concentration allows for an appropriate administration volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).
-
-
Animal Preparation and Restraint:
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Properly restrain the animal to ensure its safety and the accuracy of the administration. For rats, this can be done by firmly holding the animal's body with one hand while using the thumb and forefinger to gently secure the head. For mice, scruffing the back of the neck is a common and effective restraint method.
-
-
Gavage Needle Insertion and Administration:
-
Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Fill the syringe with the calculated volume of the this compound suspension and attach the gavage needle.
-
Gently insert the gavage needle into the animal's mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle is correctly positioned in the stomach, slowly administer the suspension.
-
Carefully withdraw the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-administration.
-
Protocol 2: Topical Ocular Administration in Guinea Pigs or Rabbits
This protocol is designed for evaluating the local effects of this compound in models of allergic conjunctivitis.
Materials:
-
This compound Hydrate Ophthalmic Solution (e.g., 0.1%) or a custom formulation in a sterile isotonic vehicle (e.g., saline, pH 7.4).
-
Calibrated micropipette or dropper.
-
Anesthetic eye drops (e.g., 0.5% proparacaine hydrochloride), if required for animal comfort and to prevent blinking.
Procedure:
-
Animal Restraint:
-
Gently but firmly restrain the animal. For rabbits, a restraint box is often used. For guinea pigs, manual restraint may be sufficient.
-
-
Administration:
-
If using an anesthetic, apply one drop to the conjunctival sac of the eye and wait for it to take effect (typically 30-60 seconds).
-
Gently pull down the lower eyelid to create a small pouch.
-
Instill a precise volume (e.g., 10-25 µL) of the this compound solution into the conjunctival sac, being careful not to touch the cornea with the pipette tip.
-
Gently hold the eyelids closed for a few seconds to allow for distribution of the solution across the ocular surface.
-
-
Post-Administration:
-
Return the animal to its cage and observe for any signs of ocular irritation, such as excessive redness, swelling, or discharge.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in mast cell stabilization.
Caption: General experimental workflow for this compound administration in animal studies.
References
Application Notes and Protocols: Determination of Acitazanolast Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitazanolast is an anti-allergic agent recognized for its mast cell stabilizing properties.[1][2] Its primary mechanism of action involves the inhibition of histamine and other inflammatory mediator release from mast cells, a critical event in the allergic response.[1][2] Understanding the dose-response relationship of this compound is fundamental for determining its therapeutic window and optimizing its clinical application in the treatment of allergic conditions such as allergic conjunctivitis.
This document provides detailed protocols for determining the in vitro dose-response curve of this compound by measuring its inhibitory effect on histamine release from rat peritoneal mast cells. Additionally, it outlines a general workflow for clinical dose-ranging studies.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the dose-dependent inhibition of histamine release by this compound. This data illustrates the expected outcome from the experimental protocol described below.
| This compound Concentration (µM) | Mean Histamine Release Inhibition (%) | Standard Deviation (%) |
| 0.1 | 15.2 | 3.1 |
| 1 | 35.8 | 4.5 |
| 10 | 68.3 | 5.2 |
| 50 | 85.1 | 3.9 |
| 100 | 92.5 | 2.8 |
| IC₅₀ (µM) | ~5 |
Note: This data is illustrative and intended to represent the expected dose-dependent inhibition. Actual experimental results may vary.
Signaling Pathway of this compound in Mast Cells
This compound exerts its mast cell-stabilizing effect by modulating intracellular calcium levels, a key factor in the degranulation process that leads to the release of histamine and other inflammatory mediators.
Caption: this compound signaling pathway in mast cells.
Experimental Protocols
In Vitro Dose-Response: Inhibition of Histamine Release from Rat Peritoneal Mast Cells
This protocol is based on the methodology demonstrating that this compound (WP-871) dose-dependently inhibits compound 48/80-induced histamine release from rat peritoneal mast cells.
1. Materials and Reagents:
-
This compound (WP-871)
-
Compound 48/80 (histamine-releasing agent)
-
Male Wistar rats (250-300g)
-
Hanks' balanced salt solution (HBSS)
-
Bovine serum albumin (BSA)
-
Perchloric acid
-
o-Phthalaldehyde (OPT)
-
Histamine standard
-
96-well microplates
-
Spectrofluorometer
2. Isolation of Rat Peritoneal Mast Cells: a. Euthanize male Wistar rats according to institutional guidelines. b. Inject 20 mL of ice-cold HBSS containing 0.1% BSA into the peritoneal cavity. c. Gently massage the abdomen for 2-3 minutes. d. Aspirate the peritoneal fluid and collect it in a centrifuge tube on ice. e. Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C. f. Discard the supernatant and resuspend the cell pellet in fresh HBSS with 0.1% BSA. g. Determine mast cell purity and viability using appropriate methods (e.g., Toluidine blue staining and Trypan blue exclusion). A purity of >95% is recommended.
3. Histamine Release Assay: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). b. Aliquot 50 µL of the mast cell suspension into each well of a 96-well plate. c. Add 25 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control (no this compound). d. Pre-incubate the plate at 37°C for 15 minutes. e. Add 25 µL of Compound 48/80 solution (final concentration, e.g., 5 µg/mL) to all wells except for the spontaneous release control (add HBSS instead). f. Incubate the plate at 37°C for 10 minutes to induce histamine release. g. Stop the reaction by placing the plate on ice and adding 100 µL of ice-cold HBSS. h. Centrifuge the plate at 400 x g for 10 minutes at 4°C.
4. Histamine Quantification (Fluorometric Assay): a. Transfer 50 µL of the supernatant from each well to a new 96-well plate. b. Add 10 µL of 3% perchloric acid to each well to precipitate proteins. Centrifuge to pellet the precipitate. c. Transfer 25 µL of the deproteinized supernatant to a black 96-well plate. d. Add 100 µL of 1 M NaOH and 10 µL of 1% o-phthalaldehyde (OPT) to each well. e. Incubate at room temperature for 4 minutes. f. Stop the reaction by adding 25 µL of 3 M HCl. g. Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm using a spectrofluorometer. h. Create a histamine standard curve to determine the concentration of histamine in the samples.
5. Data Analysis: a. Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Fluorescence - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100 (Total release is determined by lysing an aliquot of mast cells with water). b. Calculate the percentage inhibition of histamine release for each this compound concentration: % Inhibition = [1 - (% Histamine Release in presence of this compound / % Histamine Release in Vehicle Control)] x 100 c. Plot the % inhibition against the logarithm of the this compound concentration. d. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of histamine release) using non-linear regression analysis.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro dose-response determination of this compound.
Caption: In vitro dose-response experimental workflow.
References
Application Notes and Protocols: Flow Cytometry Analysis of Mast Cells Treated with Acitazanolast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses.[1][2][3] Upon activation, they release a host of pro-inflammatory mediators through a process known as degranulation.[1][2] Acitazanolast is an anti-allergic agent that functions as a mast cell stabilizer.[1][4] Its mechanism of action involves the inhibition of mast cell degranulation, thereby preventing the release of histamine and other inflammatory mediators.[1][4][5] This is thought to be achieved by modulating intracellular calcium levels, a critical step in the signaling cascade leading to degranulation.[1][6]
Flow cytometry is a powerful technique for the single-cell analysis of mast cell activation and the effects of inhibitory compounds like this compound.[7] This application note provides detailed protocols for the in vitro treatment of mast cells with this compound and subsequent analysis of their activation state using flow cytometry. We will focus on key markers for mast cell identification (CD117/c-Kit) and degranulation (CD63 and Annexin V).
Key Concepts
-
Mast Cell Identification: Mast cells are typically identified by the surface expression of CD117 (c-Kit), the receptor for stem cell factor (SCF).[2][8]
-
Degranulation Markers:
-
CD63: This tetraspanin is localized to the membrane of intracellular granules. Upon degranulation, these granules fuse with the plasma membrane, leading to the surface expression of CD63, which can be detected by flow cytometry.[9][10]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that becomes exposed on the outer leaflet of the plasma membrane during degranulation.[11] Fluorochrome-conjugated Annexin V can therefore be used to quantify degranulation.
-
Experimental Workflow
The general workflow for analyzing the effect of this compound on mast cell degranulation is as follows:
Caption: Experimental workflow for flow cytometry analysis.
Signaling Pathway of this compound in Mast Cells
This compound is believed to exert its stabilizing effect by interfering with the calcium signaling cascade that is essential for mast cell degranulation.
Caption: this compound's proposed mechanism of action.
Protocols
Protocol 1: Analysis of Mast Cell Degranulation using CD63 Expression
1.1. Materials
-
Mast cell line (e.g., LAD2, RBL-2H3)
-
Complete cell culture medium
-
This compound
-
Mast cell activator (e.g., anti-IgE antibody, Compound 48/80)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-human/rat CD117 (c-Kit)
-
Anti-human/rat CD63
-
Isotype control antibodies
-
-
Fixable viability dye
-
96-well V-bottom plates
-
Flow cytometer
1.2. Mast Cell Culture and Treatment
-
Culture mast cells according to standard protocols.
-
Seed cells at an appropriate density in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add this compound to the designated wells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Prepare the mast cell activator at the desired concentration in complete medium.
-
Add the activator to the wells (except for the unstimulated control) and incubate for the optimal time to induce degranulation (e.g., 30 minutes to 1 hour at 37°C).
1.3. Staining Procedure
-
Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 200 µL of cold FACS buffer and centrifuge again.
-
Resuspend the cells in 100 µL of FACS buffer containing the fixable viability dye and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing the anti-CD117 and anti-CD63 antibodies (or isotype controls) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for flow cytometry acquisition.
1.4. Flow Cytometry Analysis
-
Acquire samples on a flow cytometer.
-
Gate on single, live cells.
-
Identify the mast cell population based on CD117 expression.
-
Within the CD117+ population, quantify the percentage of CD63+ cells.
Protocol 2: Analysis of Mast Cell Degranulation using Annexin V Staining
2.1. Materials
-
Same as Protocol 1, with the addition of:
-
Annexin V binding buffer
-
Fluorochrome-conjugated Annexin V
2.2. Mast Cell Culture and Treatment
-
Follow steps 1.2.1 to 1.2.6.
2.3. Staining Procedure
-
Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 200 µL of cold PBS and centrifuge again.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and anti-CD117 antibody at their optimal concentrations.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 100 µL of Annexin V binding buffer to each well.
-
Acquire samples on the flow cytometer immediately.
2.4. Flow Cytometry Analysis
-
Gate on the total cell population.
-
Identify the mast cell population based on CD117 expression.
-
Within the CD117+ population, quantify the percentage of Annexin V+ cells.
Data Presentation
The quantitative data from these experiments can be summarized in the following tables.
Table 1: Effect of this compound on CD63 Expression in Activated Mast Cells
| This compound (µM) | % CD117+ Cells | % CD63+ of CD117+ Cells (Mean ± SD) |
| 0 (Unstimulated) | 98.5 ± 0.5 | 2.1 ± 0.3 |
| 0 (Stimulated) | 98.2 ± 0.7 | 65.4 ± 4.2 |
| 0.1 | 98.3 ± 0.6 | 58.9 ± 3.8 |
| 1 | 97.9 ± 0.8 | 35.2 ± 2.9 |
| 10 | 98.1 ± 0.5 | 15.7 ± 1.8 |
| 100 | 98.4 ± 0.4 | 5.3 ± 0.9 |
Table 2: Effect of this compound on Annexin V Binding in Activated Mast Cells
| This compound (µM) | % CD117+ Cells | % Annexin V+ of CD117+ Cells (Mean ± SD) |
| 0 (Unstimulated) | 99.1 ± 0.4 | 3.5 ± 0.6 |
| 0 (Stimulated) | 98.8 ± 0.6 | 72.8 ± 5.1 |
| 0.1 | 98.9 ± 0.5 | 64.3 ± 4.5 |
| 1 | 98.6 ± 0.7 | 40.1 ± 3.3 |
| 10 | 99.0 ± 0.4 | 18.9 ± 2.1 |
| 100 | 98.7 ± 0.5 | 7.2 ± 1.1 |
Conclusion
These protocols provide a framework for the detailed analysis of this compound's effect on mast cell degranulation using flow cytometry. By quantifying changes in the surface expression of CD63 and the binding of Annexin V on CD117-positive mast cells, researchers can effectively evaluate the mast cell stabilizing properties of this compound and similar compounds. This approach is valuable for basic research into mast cell biology and for the preclinical development of novel anti-allergic and anti-inflammatory drugs.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. Mast Cell Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrate used for? [synapse.patsnap.com]
- 5. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 6. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometry-Based Monitoring of Mast Cell Activation | Springer Nature Experiments [experiments.springernature.com]
- 8. KIT as a master regulator of the mast cell lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometry-Based Characterization of Mast Cells in Human Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 11. [PDF] Quantitative measurement of mast cell degranulation using a novel flow cytometric annexin-V binding assay. | Semantic Scholar [semanticscholar.org]
Acitazanolast: A Tool for Investigating Allergic Inflammation
Application Notes and Protocols for Researchers
Acitazanolast is a potent mast cell stabilizer that serves as an invaluable tool for researchers investigating the mechanisms of allergic and inflammatory diseases. By inhibiting the degranulation of mast cells, this compound allows for the targeted study of the downstream effects of mast cell-derived mediators in various experimental models. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in allergy research.
Mechanism of Action
This compound exerts its anti-allergic effects primarily by stabilizing mast cells, which are key players in the initiation of the allergic cascade.[1][2] The proposed mechanism of action involves the modulation of intracellular calcium levels, a critical step in mast cell activation and degranulation.[1][3] By interfering with calcium influx into mast cells, this compound prevents the release of pre-formed mediators, such as histamine, and the synthesis of newly formed lipid mediators, including leukotrienes and prostaglandins.[1] Additionally, this compound may modulate the immune response by downregulating the expression of cell adhesion molecules involved in the recruitment of inflammatory cells.[1]
The primary active metabolite of the related compound tazanolast, known as WP-871 or MTCC, has been shown to inhibit histamine release by preventing the increase in intracellular Ca2+ concentration, a crucial event in the signal transduction pathway leading to mast cell degranulation.[3]
Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound
Caption: Signaling pathway of IgE-mediated mast cell degranulation and the inhibitory action of this compound.
Data Presentation
Table 1: Qualitative Summary of this compound's Active Metabolite (WP-871/MTCC) Activity
| Assay | Model System | Effect | Reference |
| Histamine Release | Compound 48/80-induced rat peritoneal mast cells | Dose-dependent inhibition | [3] |
| 45Ca Uptake | Compound 48/80-induced rat mast cells | Inhibition in a similar dose range to histamine release inhibition | [3] |
| Protein Kinase C Translocation | Compound 48/80-induced rat mast cells | Inhibition | [3] |
| Inositol Trisphosphate Production | Rat mast cells | Inhibition | [3] |
| Passive Cutaneous Anaphylaxis (PCA) | Rats and Guinea Pigs | Dose-dependent inhibition | [1] |
| Histamine and SRS-A Release | Passively sensitized rat peritoneal mast cells and guinea pig lung fragments | Dose-dependent inhibition with similar potency to the parent compound | [1] |
Table 2: Summary of this compound Ophthalmic Solution in Allergic Conjunctivitis Clinical Studies (Qualitative)
| Study Design | Population | Key Outcomes | General Findings |
| Clinical evaluations | Patients with seasonal allergic conjunctivitis | Alleviation of symptoms (e.g., itching, redness) | Effective in managing symptoms of allergic conjunctivitis. |
Experimental Protocols
This compound can be employed as a tool compound in a variety of in vitro and in vivo experimental models of allergy. Below are detailed protocols for a mast cell degranulation assay and a passive cutaneous anaphylaxis model.
In Vitro Mast Cell Degranulation Assay
This protocol describes a method to assess the inhibitory effect of this compound on the degranulation of mast cells in vitro by measuring the release of β-hexosaminidase, a granular enzyme.
Caption: Workflow for the in vitro mast cell degranulation assay.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Anti-DNP IgE
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
This compound
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG)
-
Triton X-100
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate media.
-
Seed cells in a 96-well plate and sensitize with anti-DNP IgE overnight.
-
-
Compound Incubation:
-
Wash the sensitized cells with Tyrode's buffer.
-
Prepare serial dilutions of this compound in Tyrode's buffer.
-
Add the this compound solutions to the wells and incubate for the desired time (e.g., 30 minutes) at 37°C. Include a vehicle control (buffer only).
-
-
Allergen Challenge:
-
Add DNP-HSA to the wells to induce degranulation.
-
For total β-hexosaminidase release, add Triton X-100 to control wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
-
β-Hexosaminidase Assay:
-
Lyse the remaining cells in the pellet with Triton X-100 to measure the non-released β-hexosaminidase.
-
In a new plate, mix the supernatant or cell lysate with a solution of p-NAG.
-
Incubate at 37°C to allow for the enzymatic reaction.
-
Stop the reaction and measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition.
-
Determine the percentage inhibition of degranulation by this compound compared to the vehicle control.
-
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
This protocol outlines a murine model of PCA to evaluate the in vivo efficacy of this compound in inhibiting IgE-mediated allergic reactions in the skin.
Caption: Workflow for the in vivo passive cutaneous anaphylaxis (PCA) model.
Materials:
-
Mice (e.g., BALB/c)
-
Anti-DNP IgE
-
DNP-HSA
-
This compound
-
Evans blue dye
-
Formamide or other suitable solvent for dye extraction
-
Spectrophotometer
Procedure:
-
Sensitization:
-
Inject a solution of anti-DNP IgE intradermally into the ear pinna of the mice.
-
-
Treatment:
-
24 hours after sensitization, administer this compound via the desired route (e.g., oral gavage). Administer vehicle to the control group.
-
-
Allergen Challenge:
-
Approximately 1 hour after treatment, intravenously inject a solution of DNP-HSA mixed with Evans blue dye.
-
-
Evaluation of Vascular Permeability:
-
After 20-30 minutes, euthanize the mice.
-
Dissect the ears and incubate them in formamide to extract the Evans blue dye that has extravasated into the tissue.
-
-
Quantification:
-
Measure the absorbance of the formamide supernatant at the appropriate wavelength (e.g., 620 nm).
-
The amount of dye is proportional to the intensity of the allergic reaction.
-
-
Data Analysis:
-
Compare the amount of dye extravasation in the this compound-treated group to the vehicle-treated group to determine the percentage inhibition of the PCA reaction.
-
These protocols provide a framework for utilizing this compound as a tool compound to dissect the roles of mast cell degranulation in various allergic and inflammatory conditions. Researchers can adapt these methods to suit their specific experimental needs and further elucidate the complex mechanisms of allergy.
References
- 1. [Anti-allergic effects of tazanolast [butyl 3'-(1H-tetrazol-5-yl) oxanilate, WP-833] metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Acitazanolast solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the aqueous solubility of Acitazanolast.
Introduction to this compound
This compound is an anti-allergic and anti-inflammatory agent.[1] It functions as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators.[1] Chemically, this compound is a weakly acidic compound, containing both a tetrazole and an oxanilic acid moiety. This structure suggests that its aqueous solubility is likely pH-dependent and potentially poor in acidic and neutral conditions. While specific public data on the aqueous solubility of this compound is limited, this guide provides general principles and experimental protocols to help researchers characterize and address potential solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound is a weakly acidic compound, and its solubility is expected to be highly dependent on the pH of the solution. In acidic or neutral aqueous buffers, it is likely to be in its less soluble, non-ionized form. To enhance solubility, consider increasing the pH of your buffer.
Q2: What is the expected solubility behavior of this compound at different pH values?
A2: While specific data is unavailable, for a weakly acidic compound like this compound, solubility is expected to be low at acidic pH and increase as the pH becomes more alkaline. This is due to the deprotonation of the acidic functional groups (tetrazole and carboxylic acid), forming a more soluble salt.
Q3: Are there any recommended solvents for dissolving this compound?
A3: For creating stock solutions, organic solvents like dimethyl sulfoxide (DMSO) are commonly used for poorly soluble compounds in early-stage drug discovery.[2] However, for aqueous-based experiments, it is crucial to determine the solubility in the relevant buffer systems.
Q4: How can I improve the solubility of this compound in my aqueous formulation?
A4: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs. These include:
-
pH adjustment: Increasing the pH of the solution can significantly improve the solubility of acidic compounds.
-
Use of co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase solubility.
-
Surfactants: The addition of a surfactant at a concentration above its critical micelle concentration can enhance the solubility of hydrophobic compounds.
-
Complexation: Using cyclodextrins to form inclusion complexes can improve aqueous solubility.
Q5: What are the safety precautions for handling this compound powder?
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3][4][5]
-
Avoid inhalation of the powder by using a suitable respirator if necessary.[5]
-
In case of skin or eye contact, rinse thoroughly with water.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The compound's solubility limit has been exceeded at the given pH. | - Increase the pH of the buffer. - Lower the concentration of this compound. - Add a co-solvent or surfactant to the buffer. |
| Inconsistent results in solubility assays | The system has not reached equilibrium. | - Increase the incubation time for equilibrium solubility studies (24-72 hours is often required).[6][7] - Ensure adequate agitation during incubation.[6] |
| Low dissolution rate of solid this compound | Poor wettability or large particle size of the solid material. | - Consider particle size reduction techniques (e.g., micronization). - Add a wetting agent to the dissolution medium. |
| Cloudiness or opalescence in solution | Formation of colloidal particles or fine precipitate. | - Filter the solution through a 0.22 µm filter before analysis. - This may indicate kinetic solubility rather than true thermodynamic solubility. |
Experimental Protocols
To assist researchers in characterizing the solubility of this compound, the following are detailed methodologies for key experiments.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from guidelines provided by the World Health Organization (WHO) and the FDA for Biopharmaceutics Classification System (BCS) studies.[8][9][10][11][12]
Objective: To determine the thermodynamic equilibrium solubility of this compound at different pH values.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker maintained at 37°C
-
Centrifuge
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the desired pH buffer to the vial.
-
Securely cap the vial and place it in a shaking incubator at 37°C.
-
Agitate the samples for a sufficient time to reach equilibrium (a preliminary study to determine the time to equilibrium is recommended, typically 24-72 hours).
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent if necessary.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.
-
Repeat for each pH value in triplicate.
Protocol 2: Kinetic Solubility Assay
This protocol is a high-throughput method often used in early drug discovery.[2][13][14][15][16]
Objective: To rapidly assess the solubility of this compound from a DMSO stock solution in an aqueous buffer.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of nephelometry or UV-Vis spectrophotometry
Procedure:
-
Dispense a small volume (e.g., 2 µL) of the this compound DMSO stock solution into the wells of a 96-well plate.
-
Add the aqueous buffer to each well to achieve the desired final concentration.
-
Mix the contents of the wells by shaking the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity of the solution in each well using a nephelometer. An increase in turbidity indicates precipitation and poor solubility.
-
Alternatively, the plate can be centrifuged, and the concentration of the compound in the supernatant can be determined by UV-Vis spectrophotometry.
Protocol 3: Intrinsic Dissolution Rate (IDR) Determination
This protocol is based on the USP General Chapter <1087>.[1][17][18][19]
Objective: To determine the dissolution rate of pure this compound from a constant surface area.
Materials:
-
This compound powder
-
Hydraulic press and die for compacting the powder
-
Rotating disk dissolution apparatus (USP Apparatus 2 with a special die holder)
-
Dissolution medium (e.g., buffer of a specific pH)
-
HPLC system for quantification
Procedure:
-
Compact a known amount of this compound powder in a die using a hydraulic press to form a non-disintegrating pellet with a defined surface area.
-
Mount the die in the holder of the rotating disk apparatus.
-
Immerse the die in the dissolution vessel containing the pre-warmed (37°C) dissolution medium.
-
Rotate the disk at a constant speed (e.g., 100 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Analyze the samples for the concentration of dissolved this compound using a validated HPLC method.
-
Plot the cumulative amount of drug dissolved per unit area versus time. The slope of the linear portion of the curve represents the intrinsic dissolution rate (in mg/min/cm²).
Visualizations
Caption: this compound's mechanism of action in mast cell stabilization.
Caption: Workflow for determining equilibrium solubility.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. vionausa.com [vionausa.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. who.int [who.int]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. enamine.net [enamine.net]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. â©1087⪠Intrinsic DissolutionâDissolution Testing Procedures for Rotating Disk and Stationary Disk [doi.usp.org]
- 18. Chapters Affected by Revision to Apparent Intrinsic Dissolution—Dissolution Testing Procedures for Rotating Disk and Stationary Disk | USP-NF [uspnf.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Optimizing Acitazanolast Concentration for In Vitro Experiments
Welcome to the Acitazanolast In Vitro Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for your in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a mast cell stabilizer.[1][2] Its primary mechanism of action is the inhibition of mast cell degranulation, which is the process by which mast cells release histamine and other inflammatory mediators.[1][2] this compound is believed to exert its effects by modulating intracellular calcium levels, which are crucial for mast cell activation and degranulation.[2] By interfering with calcium influx, it stabilizes mast cells and prevents the release of pro-inflammatory substances.[2] Additionally, it may inhibit the production of leukotrienes and prostaglandins and downregulate the expression of cell adhesion molecules.[2]
Q2: Which cell lines are recommended for studying the effects of this compound in vitro?
For studying mast cell stabilization, the most commonly used and well-characterized cell lines are the rat basophilic leukemia cell line (RBL-2H3) and the human mast cell line (HMC-1). These cell lines are suitable for degranulation assays and for studying the signaling pathways involved in mast cell activation.
Q3: What is the recommended starting concentration range for this compound in in vitro experiments?
Q4: How can I determine the optimal concentration of this compound for my specific experiment?
The optimal concentration of this compound will depend on the cell line, the specific endpoint being measured (e.g., inhibition of degranulation, cytokine release), and the stimulus used to activate the mast cells. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) in your experimental system. A typical dose-response experiment involves treating cells with a range of this compound concentrations (e.g., serial dilutions) and then measuring the biological response.
Q5: What are the common methods to measure mast cell degranulation in vitro?
The most common and well-established method is the β-hexosaminidase release assay. β-hexosaminidase is an enzyme stored in mast cell granules and is released along with histamine upon degranulation. Measuring the amount of this enzyme in the cell supernatant provides a quantitative measure of degranulation. Other methods include measuring the release of histamine or tryptase, or assessing the surface expression of degranulation markers like CD63 by flow cytometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background degranulation in control wells (no stimulus) | - Cell health is compromised (over-confluent, nutrient-depleted).- Rough handling of cells during the assay.- Contamination of cell culture. | - Ensure cells are in the logarithmic growth phase and not over-confluent.- Handle cells gently; avoid vigorous pipetting.- Check for and address any potential contamination. |
| Low or no degranulation in response to stimulus | - Inactive or incorrect concentration of the stimulus (e.g., antigen, compound 48/80).- Insufficient sensitization with IgE (for antigen-induced degranulation).- Cell line has lost its responsiveness. | - Prepare fresh stimulus and verify its activity.- Optimize the concentration of the stimulus and IgE sensitization time and concentration.- Use a fresh vial of cells from a reliable source. |
| High variability between replicate wells | - Inconsistent cell seeding density.- Inaccurate pipetting of reagents (this compound, stimulus).- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension and accurate cell counting before seeding.- Use calibrated pipettes and be meticulous with pipetting technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| This compound shows no inhibitory effect | - The concentration range tested is too low.- The compound is not soluble at the tested concentrations.- The chosen stimulus for degranulation is not sensitive to this compound's mechanism of action. | - Test a wider and higher range of this compound concentrations.- Check the solubility of this compound in the assay medium. Consider using a low percentage of a solvent like DMSO (ensure final concentration is not toxic to cells).- Try different stimuli (e.g., IgE/antigen vs. a calcium ionophore) to understand the mechanism of inhibition. |
| This compound appears to be toxic to the cells | - The concentration of this compound is too high.- The solvent used to dissolve this compound is at a toxic concentration. | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with the degranulation assay to assess cytotoxicity.- Lower the concentration of this compound.- Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). |
Quantitative Data Summary
As specific quantitative data for this compound is limited in published literature, the following table provides a general guide for designing experiments to determine the optimal concentration.
Table 1: Experimental Design for Determining Optimal this compound Concentration
| Parameter | Recommendation | Rationale |
| Cell Lines | RBL-2H3, HMC-1 | Commonly used and well-characterized mast cell models. |
| Initial Concentration Range | 10 nM - 100 µM | A broad range to capture the dose-response relationship. |
| Dose-Response Points | 8-10 concentrations (e.g., half-log or full-log dilutions) | To accurately determine the IC50/EC50. |
| Positive Control | Known mast cell stabilizers (e.g., Cromolyn sodium, Ketotifen) | To validate the assay and provide a benchmark for comparison. |
| Negative Control | Vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells) | To control for any effects of the solvent. |
| Stimulus | IgE/Antigen, Compound 48/80, Calcium Ionophore (e.g., A23187) | To induce degranulation through different pathways and characterize the mechanism of inhibition. |
| Readout | β-hexosaminidase release, Histamine release, Tryptase release, CD63 expression | To quantify the extent of degranulation. |
| Cell Viability Assay | MTT, Trypan Blue Exclusion | To assess potential cytotoxicity of this compound at the tested concentrations. |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is a general guideline for assessing the effect of this compound on IgE-mediated degranulation in RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
Complete culture medium (e.g., MEM with 15% FBS)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
This compound
-
Tyrode's buffer (or similar buffered salt solution)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
Triton X-100 (for cell lysis)
-
96-well flat-bottom plates
-
Microplate reader (405 nm)
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
The next day, sensitize the cells by incubating them with anti-DNP IgE (concentration to be optimized, e.g., 0.5 µg/mL) in complete culture medium for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in Tyrode's buffer.
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add the different concentrations of this compound to the respective wells and incubate for 1 hour at 37°C. Include vehicle-only wells as a negative control.
-
-
Stimulation of Degranulation:
-
Prepare the DNP-BSA antigen solution in Tyrode's buffer at a pre-determined optimal concentration (e.g., 100 ng/mL).
-
Add the DNP-BSA solution to the wells (except for the non-stimulated control wells) and incubate for 1 hour at 37°C.
-
-
Measurement of β-Hexosaminidase Release:
-
After incubation, centrifuge the plate at 4°C to pellet the cells.
-
Carefully collect the supernatant from each well and transfer it to a new 96-well plate.
-
To determine the total β-hexosaminidase content, lyse the cells in the original plate by adding Tyrode's buffer containing 0.1% Triton X-100.
-
Add the pNAG substrate solution to both the supernatant and the cell lysate plates.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each well using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Cell Lysate + Absorbance of Supernatant) x 100
-
Plot the percentage of inhibition (relative to the stimulated control) against the log of this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for the in vitro mast cell degranulation assay.
Caption: Simplified signaling pathway of mast cell degranulation and the inhibitory action of this compound.
References
Preventing Acitazanolast precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acitazanolast. The information provided aims to address common challenges, particularly the prevention of its precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anti-allergic and anti-inflammatory compound classified as a mast cell stabilizer.[1] Its primary mechanism of action is the inhibition of mast cell degranulation. Mast cells are immune cells that, when activated, release histamine and other inflammatory mediators, leading to allergic symptoms.[1] By stabilizing these cells, this compound prevents the release of these mediators, thereby mitigating allergic and inflammatory responses.[1]
Q2: What are the key chemical properties of this compound?
This compound is a small molecule with the following properties:
| Property | Value | Source |
| Molecular Formula | C₉H₇N₅O₃ | --INVALID-LINK-- |
| Molecular Weight | 233.18 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline solid | General knowledge |
Q3: What are the estimated pKa values for this compound?
| Ionizable Group | Estimated pKa | Note |
| Carboxylic Acid | 3.5 - 4.5 | This group is acidic. |
| Tetrazole | 4.5 - 5.5 | This group is also acidic. |
Disclaimer: These are predicted values. For precise experimental work, it is highly recommended to determine the pKa values experimentally.
Troubleshooting Guide: Preventing this compound Precipitation
Q4: My this compound stock solution is showing precipitation. What are the common causes?
Precipitation of this compound in stock solutions can be attributed to several factors:
-
Low Solubility: this compound has poor aqueous solubility.
-
Improper Solvent: Using a solvent in which this compound is not fully soluble.
-
pH of the Solution: The pH of the solution can significantly impact the ionization state and, consequently, the solubility of this compound.
-
Concentration Too High: Attempting to prepare a stock solution at a concentration that exceeds its solubility limit in the chosen solvent.
-
Temperature Fluctuations: Changes in temperature during storage can affect solubility and lead to precipitation.
-
Improper Storage: Long-term storage, especially at inappropriate temperatures or exposure to light, can lead to degradation and precipitation.
Q5: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Estimated Solubility of this compound
| Solvent | Estimated Solubility | Note |
| DMSO | ≥ 25 mg/mL | Sonication may be required to fully dissolve the compound. |
| Ethanol | Poorly soluble | Not recommended for high-concentration stock solutions. |
| Water | Very poorly soluble | Not recommended for initial stock solution preparation. |
Disclaimer: These are estimated solubility values. It is recommended to perform solubility tests to determine the optimal concentration for your specific experimental needs.
Q6: How can I prepare a stable, high-concentration stock solution of this compound?
Here is a recommended protocol for preparing a 10 mM stock solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 2.33 mg of this compound (Molecular Weight: 233.18 g/mol ).
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the powder.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Q7: I need to use this compound in an aqueous buffer for my cell-based assay, but it precipitates upon dilution. How can I prevent this?
Precipitation upon dilution into aqueous buffers is a common issue with compounds dissolved in DMSO. Here are some strategies to mitigate this:
-
Stepwise Dilution: Perform serial dilutions in your aqueous buffer rather than a single large dilution. This gradual change in solvent composition can help maintain solubility.
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells.
-
Use of Co-solvents: For in vivo studies or specific in vitro assays where higher concentrations are needed, the use of co-solvents in the final formulation may be necessary. Common co-solvents include PEG300, Tween-80, and SBE-β-CD.
-
pH Adjustment: Since this compound has acidic functional groups, its solubility is pH-dependent. Adjusting the pH of the final aqueous buffer to be slightly above its highest pKa value (e.g., pH 7.2-7.4) can increase its solubility by promoting its ionized form.
-
Warming the Solution: Gently warming the aqueous buffer to 37°C before and during the dilution of the this compound stock solution can sometimes improve solubility. However, be cautious about the temperature stability of this compound.
Experimental Protocols & Visualizations
Signaling Pathway of this compound in Mast Cells
This compound stabilizes mast cells, preventing the release of inflammatory mediators. The diagram below illustrates the key steps in IgE-mediated mast cell activation and the inhibitory action of this compound.
Caption: IgE-mediated mast cell activation pathway and the inhibitory effect of this compound.
Experimental Workflow: Mast Cell Degranulation Assay
The following diagram outlines a typical workflow for an in vitro mast cell degranulation assay to evaluate the efficacy of this compound.
Caption: Workflow for an in vitro mast cell degranulation assay.
Detailed Protocol: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol provides a method to assess the inhibitory effect of this compound on IgE-mediated degranulation in rat basophilic leukemia (RBL-2H3) cells.
Materials:
-
RBL-2H3 cells
-
DMEM (supplemented with 10% FBS, penicillin/streptomycin)
-
Anti-DNP IgE
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
This compound stock solution (10 mM in DMSO)
-
Tyrode's buffer (pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
96-well cell culture plates
-
Microplate reader (405 nm)
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and culture overnight.
-
Sensitization: The next day, wash the cells once with Tyrode's buffer and then sensitize them by incubating with anti-DNP IgE (0.5 µg/mL in DMEM) for 2-4 hours at 37°C.
-
Washing: After sensitization, wash the cells three times with Tyrode's buffer to remove any unbound IgE.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in Tyrode's buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells and incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
To induce degranulation, add DNP-HSA (final concentration of 10-100 ng/mL) to all wells except for the negative control (add Tyrode's buffer only).
-
For a positive control for total mediator release, lyse a set of untreated cells with 0.1% Triton X-100.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant from each well.
-
β-Hexosaminidase Assay:
-
In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of pNAG substrate solution (1 mM pNAG in 0.1 M citrate buffer, pH 4.5).
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 200 µL of the stop solution.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from the Triton X-100 lysed cells.
-
Calculate the percentage inhibition of degranulation by this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
References
Troubleshooting Acitazanolast variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acitazanolast. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on mitigating variability in results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anti-allergic and anti-inflammatory compound classified as a mast cell stabilizer.[1] Its primary mechanism of action is the inhibition of mast cell degranulation, which is the process by which mast cells release histamine and other inflammatory mediators.[1][2] By preventing this release, this compound helps to mitigate allergic responses.[2]
Q2: What are the key downstream effects of this compound?
This compound has several key downstream effects that contribute to its anti-allergic and anti-inflammatory properties:
-
Inhibition of Mediator Release: It effectively reduces the release of pre-formed mediators like histamine from mast cell granules.[2][3]
-
Inhibition of Eicosanoid Production: this compound is believed to inhibit the production of newly synthesized lipid mediators, including leukotrienes and prostaglandins, which are potent contributors to inflammation and allergic reactions.[1][2]
-
Modulation of Intracellular Calcium: The activation and degranulation of mast cells are dependent on an increase in intracellular calcium levels. This compound appears to interfere with the influx of calcium into mast cells, thereby stabilizing them and preventing the cascade of events leading to mediator release.[1][2][3]
Troubleshooting Guide
Issue 1: High Variability in Histamine Release Inhibition Assays
-
Question: We are observing significant well-to-well and day-to-day variability in our histamine release inhibition experiments with this compound. What are the potential causes and solutions?
-
Answer: Variability in histamine release assays can stem from several factors. Here is a systematic approach to troubleshooting:
Potential Causes & Troubleshooting Steps:
-
This compound Solubility and Stability:
-
Problem: Incomplete solubilization or degradation of this compound in your assay buffer can lead to inconsistent effective concentrations.
-
Solution: this compound is soluble in DMSO.[2] Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your physiological buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. It is recommended to store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[2] For aqueous solutions, their stability is temperature-dependent, so they should be prepared fresh for each experiment.
-
-
Cell Health and Density:
-
Problem: Inconsistent cell numbers or viability can dramatically affect the amount of histamine released. Mast cells are sensitive to handling.
-
Solution: Ensure consistent cell seeding density across all wells. Use a consistent and gentle cell handling protocol. Always perform a viability test (e.g., Trypan Blue exclusion) before each experiment to ensure a healthy cell population.
-
-
Inconsistent Mast Cell Activation:
-
Problem: The strength of the degranulation stimulus can be a major source of variability.
-
Solution: Use a consistent concentration and incubation time for your mast cell activator (e.g., compound 48/80, antigen). Ensure the activator is properly stored and has not degraded.
-
-
Assay Buffer Composition:
-
Problem: The pH and composition of the buffer can influence both cell health and the activity of this compound.
-
Solution: Use a consistent, freshly prepared physiological buffer for all experiments. Ensure the pH is stable throughout the assay.
-
-
Issue 2: Inconsistent Results in Leukotriene and Prostaglandin Production Assays
-
Question: Our measurements of leukotriene and prostaglandin inhibition by this compound are not reproducible. What could be the issue?
-
Answer: In addition to the factors mentioned for histamine release assays, experiments measuring the inhibition of lipid mediators have their own specific challenges.
Potential Causes & Troubleshooting Steps:
-
Cell Stimulation and Substrate Availability:
-
Problem: The synthesis of leukotrienes and prostaglandins is a multi-step enzymatic process that can be influenced by the availability of the precursor, arachidonic acid.
-
Solution: Ensure a consistent and robust stimulation of the cells to activate the enzymatic pathways. The choice of stimulus (e.g., calcium ionophore A23187, antigen) can affect the profile of mediators produced.
-
-
Sample Collection and Stability:
-
Problem: Leukotrienes and prostaglandins are susceptible to degradation.
-
Solution: Collect supernatants promptly after the incubation period and store them at -80°C until analysis. Add a cyclooxygenase inhibitor (for leukotriene measurement) or a lipoxygenase inhibitor (for prostaglandin measurement) during collection if you are concerned about continued enzymatic activity.
-
-
Detection Method Sensitivity:
-
Problem: The levels of these mediators may be near the lower limit of detection of your assay kit.
-
Solution: Ensure your ELISA or other detection method has the required sensitivity and is properly calibrated. Run a standard curve with every experiment.
-
-
Issue 3: Difficulty in Observing a Clear Dose-Response Effect of this compound on Intracellular Calcium
-
Question: We are struggling to see a consistent, dose-dependent inhibition of intracellular calcium influx with this compound. Why might this be happening?
-
Answer: Measuring changes in intracellular calcium requires precise timing and control over experimental conditions.
Potential Causes & Troubleshooting Steps:
-
Loading of Calcium Indicator Dye:
-
Problem: Inconsistent loading of fluorescent calcium indicators (e.g., Fura-2 AM) can lead to variable baseline fluorescence and signal-to-noise ratios.
-
Solution: Optimize the concentration of the dye and the loading time and temperature for your specific cell type. Ensure cells are washed thoroughly after loading to remove extracellular dye.
-
-
Timing of Measurements:
-
Problem: The initial calcium transient upon mast cell activation is very rapid.
-
Solution: Ensure your measurement system (e.g., fluorometric plate reader, flow cytometer) can capture the initial, rapid phase of calcium influx. Pre-incubate the cells with this compound for a sufficient time before adding the stimulus.
-
-
Cell Adhesion and Morphology:
-
Problem: Changes in cell adhesion or morphology during the experiment can affect fluorescence readings.
-
Solution: If using adherent cells, ensure they are well-attached before starting the experiment. For suspension cells, ensure they are properly gated if using flow cytometry.
-
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of this compound (also referred to as WP-871, an active metabolite of Tazanolast).
Table 1: Inhibition of Histamine Release
| Cell Type | Stimulus | IC50 | Reference |
| Rat Peritoneal Mast Cells | Compound 48/80 | Dose-dependent inhibition observed | [3] |
Note: A specific IC50 value was not provided in the available abstract, but a dose-dependent effect was confirmed.
Table 2: Effect on Intracellular Calcium
| Cell Type | Stimulus | Effect | Reference |
| Rat Peritoneal Mast Cells | Compound 48/80 | Inhibition of 45Ca uptake | [3] |
Table 3: Physicochemical Properties of this compound Hydrate
| Property | Value | Reference |
| Solubility | Soluble in DMSO | [2] |
| Storage (DMSO stock) | -20°C for 1 month; -80°C for 6 months | [2] |
Experimental Protocols
1. Mast Cell Degranulation Assay (Measurement of β-Hexosaminidase Release)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed mast cells (e.g., RBL-2H3) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sensitization (for antigen-induced degranulation): Incubate cells with anti-DNP IgE overnight.
-
Washing: Gently wash the cells twice with a physiological buffer (e.g., Tyrode's buffer) to remove unbound IgE.
-
This compound Incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Stimulation: Add the degranulating agent (e.g., DNP-HSA for sensitized cells, or Compound 48/80) and incubate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Lysis for Total Release: To the remaining cell pellet, add a lysis buffer (e.g., 0.1% Triton X-100) to determine the total cellular β-hexosaminidase content.
-
Enzymatic Assay: Incubate the supernatants and lysates with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a suitable buffer (e.g., citrate buffer, pH 4.5).
-
Measurement: Stop the reaction with a stop solution (e.g., sodium carbonate buffer) and measure the absorbance at 405 nm.
-
Calculation: Express the percentage of β-hexosaminidase release relative to the total cellular content.
2. Intracellular Calcium Mobilization Assay
This is a general protocol for measuring intracellular calcium changes using a fluorescent indicator.
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove extracellular dye.
-
This compound Incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader or microscope.
-
Stimulation and Measurement: Add the mast cell stimulus and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to determine the extent of calcium mobilization.
Visualizations
Caption: this compound signaling pathway in mast cells.
Caption: General experimental workflow for this compound.
References
Acitazanolast Animal Model Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acitazanolast in animal models. The information is designed to address common pitfalls and specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is there significant variability in the allergic response across my animal subjects?
A1: High variability is a common challenge in animal models of allergic diseases. Several factors can contribute to this:
-
Genetic Differences: Even within the same strain, there can be genetic variations that influence immune responses.
-
Environmental Factors: Minor differences in housing, diet, or stress levels can impact the sensitization and challenge phases of the model.
-
Procedural Inconsistencies: Variations in the administration of the allergen or the drug, as well as in the timing and method of evaluation, can lead to inconsistent results.
Troubleshooting:
-
Standardize Procedures: Ensure that all experimental procedures, including sensitization, challenge, and scoring of clinical signs, are performed as consistently as possible.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to their environment before starting the experiment.
Q2: I am observing local irritation at the site of topical this compound administration. What could be the cause and how can I address it?
A2: Local irritation with topical formulations can be a concern. Potential causes include:
-
Excipients in the Formulation: The vehicle or other inactive ingredients in your this compound solution may be causing irritation. Some preservatives, for example, are known to cause ocular surface irritation.[1]
-
Concentration of this compound: A high concentration of the active pharmaceutical ingredient might be inherently irritating to the ocular surface.
-
pH of the Formulation: A pH that is not within the physiological range of the eye can cause discomfort and irritation.
Troubleshooting:
-
Vehicle Control Group: Always include a vehicle-only control group to determine if the irritation is caused by the excipients.
-
Formulation Optimization: Consider reformulating with different, less irritating excipients. For ophthalmic studies, preservative-free formulations are preferable.
-
Dose-Ranging Study: Conduct a pilot study with different concentrations of this compound to identify a non-irritating, yet effective, dose.
-
pH Adjustment: Ensure the pH of your formulation is as close to physiological pH as possible.
Q3: My results are not showing a clear dose-response relationship for this compound. What are the potential reasons?
A3: The absence of a clear dose-response relationship can be perplexing. Some possible explanations include:
-
Narrow Therapeutic Window: The effective dose range might be very narrow, and the doses you have selected may be too high or too low.
-
Saturation of Effect: It is possible that the lowest dose tested is already producing a maximal effect, so higher doses do not show a further increase in efficacy.
-
Pharmacokinetic Issues: The drug may not be reaching the target tissue in a dose-dependent manner due to poor absorption, rapid metabolism, or rapid clearance.[2][3]
-
"U-shaped" Dose-Response: Some compounds exhibit a "U-shaped" or biphasic dose-response, where higher doses become less effective.
Troubleshooting:
-
Wider Dose Range: Test a broader range of doses, including much lower concentrations, in a pilot study.
-
Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the target tissue (e.g., conjunctiva, lung tissue) or in plasma at different time points after administration to correlate exposure with efficacy.
-
Review of Mechanism: Re-evaluate the mechanism of action of this compound. As a mast cell stabilizer, its prophylactic administration timing is crucial.[4][5] Ensure the pre-treatment schedule is optimal.
Q4: How can I ensure that the lack of efficacy in my model is not due to poor drug delivery or formulation issues?
A4: This is a critical question in drug development. Here’s how to approach it:
-
Formulation Characterization: Thoroughly characterize your this compound formulation for properties such as solubility, stability, and particle size (for suspensions).
-
Bioanalytical Method Development: Develop and validate a sensitive bioanalytical method to measure this compound concentrations in relevant biological matrices (plasma, tissue homogenates).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the drug concentration at the target site with the observed pharmacological effect. This can help to understand the exposure-response relationship.
-
In Vitro Permeability Assays: Use in vitro models, such as cell monolayers, to assess the permeability of this compound across biological barriers.
Quantitative Data
Specific quantitative data from preclinical animal studies of this compound, such as detailed pharmacokinetic parameters or comparative efficacy data, are not extensively available in the public domain. Researchers should generate this data for their specific formulations and animal models.
Experimental Protocols
1. Guinea Pig Model of Allergic Conjunctivitis
This model is used to evaluate the efficacy of anti-allergic drugs.[6]
-
Sensitization: On day 0, guinea pigs are sensitized by a subconjunctival injection of ovalbumin (OA) and an adjuvant like aluminum hydroxide gel.[6][7]
-
Challenge: On days 15, 17, and 19, the sensitized animals are challenged by topical administration of an OA solution to the eye.[6][7]
-
Treatment: this compound ophthalmic solution or vehicle is administered topically at specific time points before the final OA challenge on day 19.[6][7]
-
Evaluation:
-
Clinical Scores: Ocular signs such as itching (scratching behavior), hyperemia (redness), and chemosis (swelling) are scored at various time points after the challenge.[6]
-
Inflammatory Cell Infiltration: Conjunctival tissue is collected for histological analysis to quantify the infiltration of eosinophils.[6][7]
-
Mediator Release: Tears can be collected to measure the concentration of histamine and other inflammatory mediators.[6][7]
-
2. Guinea Pig Model of Allergic Asthma
Guinea pigs are a suitable model for asthma research due to anatomical and physiological similarities to human airways.[8]
-
Sensitization: Guinea pigs are sensitized via intranasal administration of an allergen such as house dust mite (HDM) extract.[4]
-
Challenge: Following sensitization, the animals are challenged with the same allergen, typically once a week for several weeks, to induce an asthmatic phenotype.[4]
-
Treatment: this compound can be administered via inhalation or systemic routes prior to the allergen challenges.
-
Evaluation:
-
Airway Responsiveness: Assessed by measuring changes in lung function parameters like Newtonian resistance (Rn), tissue damping (G), and tissue elastance (H) in response to a bronchoconstrictor like methacholine.[4]
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify inflammatory cells (e.g., eosinophils, mast cells) and cytokine levels.[4]
-
Histology: Lung tissue is examined for signs of inflammation, mucus production, and airway remodeling.[4]
-
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Typical workflow for an allergic conjunctivitis animal model.
References
- 1. mdpi.com [mdpi.com]
- 2. Toxicities from Illicit and Abused Drugs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. ijpsr.com [ijpsr.com]
- 4. What is this compound Hydrate used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 6. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Development in therapeutic strategies for allergic conjunctivitis [systems.enpress-publisher.com]
Adjusting pH for optimal Acitazanolast activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing experimental conditions for Acitazanolast, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a mast cell stabilizer.[1] Its primary mechanism involves inhibiting the degranulation of mast cells, which prevents the release of histamine and other pro-inflammatory mediators that cause allergic symptoms.[1][2][3] This stabilization is thought to be achieved by modulating intracellular calcium levels, as calcium influx is a critical step for mast cell degranulation.[4][5] Additionally, this compound may also inhibit the production of leukotrienes and downregulate the expression of cell adhesion molecules involved in the inflammatory response.
Q2: What is the recommended pH for in vitro experiments with this compound?
Q3: Why is maintaining a stable pH important for this compound activity assays?
The secretory granules of mast cells are naturally acidic, and this acidic environment is essential for maintaining their homeostasis and the integrity of enzymes like tryptase.[7][8][9] Significant deviations in the extracellular pH could potentially impact mast cell health and their response to stimuli, thereby affecting the apparent activity of this compound. Furthermore, the charge and conformation of this compound itself could be pH-dependent, influencing its interaction with cellular targets.
Q4: Which buffering system is recommended for this compound experiments?
For in vitro experiments conducted outside of a CO₂ incubator, or for those requiring extra buffering capacity, the use of a HEPES buffer is highly recommended.[6][10] HEPES is a zwitterionic buffer that is effective at maintaining a stable pH in the physiological range of 6.8 to 8.2.[][12] A final concentration of 10-25 mM HEPES in the cell culture medium can provide robust pH control.[6][10][12]
Troubleshooting Guide: pH-Related Issues
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound efficacy between experiments. | Fluctuations in the pH of the culture medium or assay buffers. | Calibrate your pH meter regularly with fresh, high-quality buffer standards.[13] Prepare buffers at the temperature at which they will be used, as the pH of some buffers is temperature-dependent.[14] Use a reliable buffering system like HEPES to maintain a stable pH.[6][10] |
| Poor mast cell viability or spontaneous degranulation. | The pH of the culture medium is outside the optimal physiological range (7.2-7.4). | Check the pH of your culture medium and adjust as necessary using sterile, dilute HCl or NaOH. Ensure your CO₂ incubator is properly calibrated if using a bicarbonate-based buffer system. Consider supplementing your medium with HEPES for additional pH stability.[10][12] |
| Inconsistent results when testing different concentrations of this compound. | The stock solution of this compound is altering the final pH of the assay wells. | Prepare a concentrated stock solution of this compound in a suitable solvent and ensure that the final dilution in the assay medium does not significantly change the pH. It is good practice to measure the pH of the final assay solution. |
| Drifting pH readings during the experiment. | Depletion of the buffering capacity of the medium due to high cell density and metabolic activity. | Ensure you are using an appropriate cell seeding density. For long-term experiments, consider replacing the medium periodically. Increase the buffer concentration (e.g., HEPES) if necessary, being mindful of potential cytotoxicity at very high concentrations.[6] |
Experimental Protocols
Protocol: Determining the Optimal pH for this compound Activity in a Mast Cell Degranulation Assay
This protocol outlines a general procedure to assess the influence of extracellular pH on the efficacy of this compound in inhibiting mast cell degranulation. The release of β-hexosaminidase is used as a marker for degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
Complete culture medium
-
This compound
-
DNP-IgE (sensitizing antibody)
-
DNP-HSA (antigen)
-
HEPES buffer (1M stock, sterile)
-
Assay Buffer (e.g., Tyrode's buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding and Sensitization:
-
Seed mast cells in a 96-well plate at an appropriate density.
-
Sensitize the cells with DNP-IgE overnight in a CO₂ incubator.
-
-
Preparation of pH-Adjusted Assay Buffers:
-
Prepare aliquots of the assay buffer.
-
Using sterile 1M HEPES and sterile, dilute HCl or NaOH, adjust the pH of the buffer aliquots to a range of values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8).
-
Verify the final pH of each buffer at the experimental temperature (e.g., 37°C).
-
-
This compound Treatment:
-
Wash the sensitized cells with a pH 7.4 buffer.
-
Add the pH-adjusted assay buffers to the respective wells.
-
Add different concentrations of this compound to the wells and incubate for the desired time. Include vehicle controls for each pH condition.
-
-
Induction of Degranulation:
-
Add DNP-HSA to all wells except for the non-stimulated controls to induce degranulation.
-
Incubate for 30-60 minutes at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate to pellet the cells.
-
Transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
Add the PNAG substrate solution to each well and incubate.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition.
-
Plot the inhibitory activity of this compound as a function of pH to determine the optimal pH range.
-
Visualizations
Caption: Mechanism of action of this compound as a mast cell stabilizer.
Caption: Workflow for determining the optimal pH for this compound activity.
References
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ketotifen - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Acidic pH is essential for maintaining mast cell secretory granule homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acidic pH is essential for maintaining mast cell secretory granule homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 12. HEPES for cell culture [itwreagents.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. youtube.com [youtube.com]
Long-term stability of Acitazanolast in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Acitazanolast in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing this compound?
A1: this compound is soluble in organic solvents such as DMSO and dimethyl formamide.[1] For most research applications, DMSO is a suitable solvent for creating stock solutions.
Q2: What is the recommended storage temperature for this compound in DMSO?
Q3: How many freeze-thaw cycles can an this compound DMSO stock solution tolerate?
A3: The stability of compounds to freeze-thaw cycles is compound-specific.[3] However, studies on diverse compound libraries have shown no significant compound loss after 11 to 25 freeze-thaw cycles when handled properly.[4][5] To minimize potential degradation, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q4: Does the presence of water in DMSO affect the stability of this compound?
A4: The presence of water in DMSO can be a significant factor in compound degradation over time.[5] DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[3] It is crucial to use anhydrous DMSO and to minimize the exposure of stock solutions to ambient air.
Q5: Can I store this compound solutions in polypropylene tubes?
A5: Studies have shown no significant difference in compound recovery between glass and polypropylene containers for up to 5 months at room temperature.[5] Therefore, both materials are generally acceptable for storing DMSO stock solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity in an experiment. | 1. Degradation of this compound in DMSO stock solution due to improper storage. 2. Multiple freeze-thaw cycles. 3. Contamination of the stock solution. | 1. Prepare a fresh stock solution of this compound from powder. 2. Aliquot the new stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Use anhydrous DMSO and proper aseptic techniques when preparing and handling solutions. 4. Verify the activity of the new stock solution in a control experiment. |
| Precipitate observed in the DMSO stock solution upon thawing. | 1. The concentration of this compound exceeds its solubility limit at lower temperatures. 2. The compound has degraded into less soluble products. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not redissolve, it may indicate degradation. Prepare a fresh stock solution. 3. Consider preparing the stock solution at a slightly lower concentration if solubility issues persist. |
| Inconsistent experimental results using the same stock solution. | 1. Incomplete dissolution of the compound after thawing. 2. Degradation of the compound over time at the storage temperature. 3. Water absorption into the DMSO stock. | 1. Ensure the solution is completely thawed and vortexed thoroughly before use. 2. Perform a stability study to determine the rate of degradation at your storage conditions (see Experimental Protocols). 3. Minimize exposure of the stock solution to air. Use vials with tight-fitting caps and consider using a desiccant in the storage container. |
Stability Data
While specific experimental data on the long-term stability of this compound in DMSO is not publicly available, the following table represents a typical stability study for a small molecule in DMSO. Researchers are encouraged to perform their own stability assessments for critical experiments.
Table 1: Representative Stability of a Small Molecule in DMSO at Various Temperatures
| Storage Temperature | Time Point | Percent Remaining (LC-MS Analysis) |
| -80°C | 1 month | >99% |
| 6 months | >99% | |
| 1 year | >98% | |
| -20°C | 1 month | >99% |
| 6 months | 97% | |
| 1 year | 95% | |
| 4°C | 1 month | 98% |
| 6 months | 92% | |
| 1 year | 85% | |
| Room Temperature | 1 week | 95% |
| 1 month | 80% | |
| 3 months | 65% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
HPLC or UHPLC system with a UV detector and a mass spectrometer (MS)
-
Analytical column (e.g., C18)
-
Autosampler vials
-
Pipettes and tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple single-use vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Store the vials at their respective temperatures.
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
Sample Preparation for Analysis (at each time point):
-
Retrieve one vial from each storage condition.
-
Allow the vial to come to room temperature.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µM in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Transfer the working solution to an autosampler vial.
-
-
LC-MS Analysis:
-
Set up an LC-MS method to separate this compound from potential degradants.
-
Inject the prepared samples.
-
Monitor the peak area of the parent this compound molecule at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each storage condition.
-
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: this compound's mechanism of action in mast cells.[6]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
Validation & Comparative
A Comparative Efficacy Analysis of Acitazanolast and Sodium Cromoglycate for Allergic Conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two mast cell stabilizing agents, acitazanolast and sodium cromoglycate, in the management of allergic conjunctivitis. This analysis is based on available clinical trial data and pharmacological profiles to assist researchers and drug development professionals in understanding their respective therapeutic potential.
Mechanism of Action: A Tale of Two Stabilizers
Both this compound and sodium cromoglycate exert their primary therapeutic effect by stabilizing mast cells, key players in the allergic inflammatory cascade. However, their molecular mechanisms exhibit distinct differences.
Sodium cromoglycate functions by preventing the degranulation of mast cells, a process that releases histamine and other inflammatory mediators responsible for the signs and symptoms of allergic conjunctivitis.[1][2] It is believed to inhibit calcium influx into mast cells, a critical step for degranulation.[3]
This compound also stabilizes mast cells by inhibiting their degranulation.[4] Its mechanism involves blocking calcium channels essential for mast cell activation.[4] Beyond mast cell stabilization, this compound is reported to possess a broader pharmacological profile, including the inhibition of leukotriene D4 receptors.[5] Leukotrienes are potent inflammatory mediators that contribute to the allergic response. This dual action suggests a potentially more comprehensive approach to managing allergic inflammation.
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of topical sodium cromoglicate on itch and flare in human skin induced by intradermal histamine: a randomised double-blind vehicle controlled intra-subject design trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Twice daily 4% Sodium Cromoglycate vs. 2% Sodium Cromoglycate used four times daily in seasonal (grass pollen) allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrate used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
Acitazanolast vs. Tazanolast: A Comparative Analysis of Mast Cell Inhibition
A detailed examination of the available preclinical data on Acitazanolast and its parent compound, Tazanolast, in the context of mast cell stabilization. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
Mast cells are critical players in the inflammatory cascade, particularly in allergic reactions. Upon activation, they release a host of pro-inflammatory mediators, including histamine, proteases, and cytokines, leading to the clinical manifestations of allergy. Consequently, the stabilization of mast cells to prevent their degranulation is a key therapeutic strategy for allergic diseases. This guide provides a comparative overview of two such mast cell stabilizers: Tazanolast and its active metabolite, this compound. We will delve into their mechanisms of action, present available quantitative data on their inhibitory effects, detail relevant experimental protocols, and visualize the pertinent biological pathways and experimental workflows.
Mechanism of Action: A Shared Pathway to Mast Cell Stabilization
Both this compound and Tazanolast function as mast cell stabilizers by inhibiting the degranulation process.[1][2] The core mechanism of action for both compounds lies in their ability to prevent the increase of intracellular calcium concentration ([Ca2+]) upon mast cell stimulation.[1] This elevation in intracellular Ca2+ is a critical downstream event following allergen-IgE crosslinking on the mast cell surface and is essential for the fusion of granular membranes with the plasma membrane, leading to the release of histamine and other inflammatory mediators.[1] By modulating calcium influx, this compound effectively stabilizes mast cells, thereby averting the release of these potent mediators of allergy and inflammation.[2] this compound has been shown to inhibit the production of inositol trisphosphate, a key second messenger responsible for releasing calcium from intracellular stores, without directly affecting the phospholipase C enzyme.[1]
Comparative Efficacy in Mast Cell Inhibition: In Vitro Data
| Compound | Assay | Cell Type | Stimulant | Endpoint | Result | Citation |
| This compound (WP-871) | Histamine Release Assay | Rat Peritoneal Mast Cells | Compound 48/80 | Histamine Release | Dose-dependent inhibition | [1] |
| This compound (WP-871) | Calcium Uptake Assay | Rat Peritoneal Mast Cells | Compound 48/80 | 45Ca Uptake | Inhibition in a similar dose range as histamine release inhibition | [1] |
Further quantitative data from direct comparative studies would be beneficial for a more definitive assessment of relative potency.
In Vivo Efficacy: Insights from Preclinical Models
Information regarding the in vivo comparative efficacy of this compound and Tazanolast is limited. However, the inhibitory effect of Tazanolast on passive cutaneous anaphylaxis (PCA) in rats has been documented, indicating its ability to suppress IgE-mediated mast cell activation in a living organism.[3] The PCA model is a standard in vivo assay to evaluate the acute allergic response, where the extravasation of dye due to increased vascular permeability serves as a quantifiable measure of mast cell degranulation.
Experimental Protocols
In Vitro Mast Cell Degranulation Assay
This protocol outlines a general procedure for assessing the inhibitory effect of compounds on mast cell degranulation in vitro.
Objective: To quantify the inhibition of histamine release from mast cells by this compound and Tazanolast.
Materials:
-
Rat peritoneal mast cells
-
Compound 48/80 (mast cell degranulator)
-
This compound and Tazanolast
-
Physiological buffer (e.g., Tyrode's buffer)
-
Reagents for histamine quantification (e.g., o-phthalaldehyde)
-
Spectrofluorometer
Procedure:
-
Mast Cell Isolation: Isolate peritoneal mast cells from rats.
-
Pre-incubation: Incubate the isolated mast cells with varying concentrations of this compound or Tazanolast for a defined period.
-
Stimulation: Induce mast cell degranulation by adding Compound 48/80.
-
Termination: Stop the reaction by centrifugation at a low temperature.
-
Histamine Quantification: Measure the amount of histamine released into the supernatant using a spectrofluorometric assay with o-phthalaldehyde.
-
Data Analysis: Calculate the percentage of histamine release inhibition for each compound concentration and determine the IC50 value.
Passive Cutaneous Anaphylaxis (PCA) in Rats
This protocol describes a common in vivo model to assess the anti-allergic activity of test compounds.
Objective: To evaluate the in vivo efficacy of this compound and Tazanolast in inhibiting IgE-mediated mast cell degranulation.
Materials:
-
Rats
-
Anti-DNP IgE antibody
-
DNP-HSA (antigen)
-
Evans blue dye
-
This compound and Tazanolast
-
Saline
Procedure:
-
Sensitization: Passively sensitize the skin of rats by intradermal injection of anti-DNP IgE antibody.
-
Drug Administration: Administer this compound, Tazanolast, or vehicle to the rats through an appropriate route (e.g., oral).
-
Antigen Challenge: After a specific time, intravenously inject the rats with DNP-HSA mixed with Evans blue dye.
-
Evaluation: After a further incubation period, sacrifice the animals and excise the sensitized skin sites.
-
Quantification: Extract the Evans blue dye from the skin tissue and measure its absorbance to quantify the extent of vascular permeability.
-
Data Analysis: Calculate the percentage of inhibition of the PCA reaction for each treatment group.
Signaling Pathway of Mast Cell Activation and Inhibition
The activation of mast cells via the high-affinity IgE receptor (FcεRI) initiates a complex signaling cascade. The cross-linking of IgE by an allergen triggers the phosphorylation of ITAM motifs within the FcεRI receptor complex by Src family kinases. This, in turn, recruits and activates Syk kinase, leading to the activation of downstream signaling molecules, including PLCγ. PLCγ hydrolyzes PIP2 into IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+, which then promotes the influx of extracellular Ca2+ through store-operated calcium channels. This sustained increase in intracellular Ca2+ is the primary trigger for the degranulation of mast cells. This compound and Tazanolast are believed to interfere with this calcium signaling, thereby stabilizing the mast cell.
Conclusion
This compound, the active metabolite of Tazanolast, demonstrates a clear mechanism of action as a mast cell stabilizer by inhibiting the critical calcium signaling required for degranulation. While direct comparative quantitative data on the potency of this compound versus Tazanolast is not extensively available, the existing evidence supports the activity of this compound in dose-dependently inhibiting histamine release from mast cells. Further head-to-head studies are warranted to definitively establish the relative efficacy of these two compounds. The provided experimental protocols offer a framework for conducting such comparative analyses, which would be invaluable for the research and drug development community.
References
A Head-to-Head Comparison of Acitazanolast and Ketotifen for Allergic Inflammation
In the landscape of therapeutic agents for allergic conditions, both Acitazanolast and Ketotifen have emerged as compounds of interest for researchers and drug development professionals. While both molecules are recognized for their anti-allergic properties, they exhibit distinct pharmacological profiles. This guide provides a detailed head-to-head comparison of this compound and Ketotifen, focusing on their mechanisms of action, pharmacodynamics, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action: A Tale of Two Pathways
While both drugs ultimately mitigate allergic responses, their primary mechanisms of action differ significantly. Ketotifen exerts a dual effect as both a potent histamine H1 receptor antagonist and a mast cell stabilizer. In contrast, this compound's primary role is that of a mast cell stabilizer, with additional effects on other inflammatory pathways.
This compound: This compound is classified as a mast cell stabilizer.[1] Its principal mechanism involves inhibiting the degranulation of mast cells, the process by which these cells release histamine and other pro-inflammatory mediators.[1] This stabilization is achieved, in part, by modulating intracellular calcium levels; this compound appears to interfere with the influx of calcium into mast cells, a critical step for their activation and subsequent degranulation.[1] Furthermore, this compound is believed to inhibit the production of leukotrienes and prostaglandins, lipid compounds that contribute to the inflammatory cascade.[1] There is also evidence to suggest it can inhibit the activation of eosinophils, another key player in allergic inflammation.[1]
Ketotifen: Ketotifen is a second-generation, non-competitive histamine H1 receptor antagonist and a mast cell stabilizer.[2] Its ability to block the H1 receptor prevents histamine from binding and eliciting classic allergic symptoms like itching and vasodilation.[3] Concurrently, it stabilizes mast cells, preventing the release of histamine and other inflammatory mediators.[4] Ketotifen's multifaceted activity also extends to inhibiting the accumulation and activation of eosinophils.[4][5] Studies have shown it can inhibit eosinophil chemotaxis in a dose-dependent manner and reduce the release of eosinophil-derived inflammatory proteins.[5][6]
Pharmacodynamic Profile: A Quantitative Look
The following tables summarize the available quantitative data for this compound and Ketotifen. Direct comparative studies providing IC50 values for mast cell stabilization for this compound were not available in the public domain.
Table 1: Receptor Binding and Mediator Release Inhibition
| Parameter | This compound | Ketotifen |
| Primary Target(s) | Mast cells, Leukotriene & Prostaglandin Synthesis Pathways | Histamine H1 Receptor, Mast Cells |
| Histamine H1 Receptor Binding Affinity (Kᵢ) | Data not available | 1.3 nM[3] |
| Mast Cell Degranulation Inhibition | Dose-dependent inhibition of histamine release by active metabolite (WP-871) | Inhibition observed at 50 µM and 100 µM in rat peritoneal mast cells[3] |
| Leukotriene C4 (LTC4) Generation Inhibition (IC₅₀) | Data not available | 8 x 10⁻⁵ mol/L (in human leukocytes stimulated with calcium ionophore)[7] |
Table 2: Effects on Eosinophils
| Parameter | This compound | Ketotifen |
| Eosinophil Activation/Accumulation | Inhibits eosinophil activation[1] | Prevents eosinophil accumulation; inhibits chemotaxis and degranulation[4][5][6][8] |
Clinical Efficacy in Allergic Conjunctivitis
Both this compound and Ketotifen have been evaluated for the treatment of allergic conjunctivitis.
This compound: Studies have shown that this compound ophthalmic solution is effective in alleviating the symptoms of seasonal allergic conjunctivitis after they have become manifest. Furthermore, preseasonal use has been demonstrated to prevent the exacerbation of symptoms such as itchiness, lacrimation, and conjunctival hyperemia.
Ketotifen: Clinical trials have established the efficacy and safety of Ketotifen 0.025% eye drops in reducing the signs and symptoms of seasonal allergic conjunctivitis. In environmental settings, Ketotifen was found to be superior to both placebo and levocabastine in providing relief.[4]
Experimental Protocols
The evaluation of anti-allergic compounds like this compound and Ketotifen relies on standardized in vitro and in vivo models. Below are detailed methodologies for key experiments.
In Vitro Mast Cell Degranulation Assay
This assay is fundamental for determining the mast cell stabilizing properties of a compound.
Objective: To quantify the inhibitory effect of a test compound on the release of inflammatory mediators (e.g., histamine, β-hexosaminidase) from activated mast cells.
Methodology:
-
Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells (e.g., rat peritoneal mast cells) are cultured under standard conditions.
-
Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Compound Incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of the test compound (e.g., this compound or Ketotifen) or vehicle control for a specified period.
-
Activation: Mast cell degranulation is triggered by adding DNP-human serum albumin (HSA).
-
Quantification of Mediator Release:
-
The supernatant is collected to measure the amount of released β-hexosaminidase, a granular enzyme, using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) as the substrate.
-
The cell pellet is lysed to determine the total cellular β-hexosaminidase content.
-
-
Data Analysis: The percentage of mediator release is calculated for each concentration of the test compound. The IC50 value, the concentration at which the compound inhibits 50% of the mediator release, is then determined.
Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized clinical trial methodology used to evaluate the efficacy of ophthalmic anti-allergic drugs.
Objective: To assess the ability of a test ophthalmic solution to prevent or reduce the signs and symptoms of an allergic reaction in the eye following exposure to a known allergen.
Methodology:
-
Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., grass pollen, cat dander) are recruited.
-
Allergen Titration: At a screening visit, the concentration of the allergen required to elicit a specific level of ocular itching and redness is determined for each subject.
-
Drug Administration: In a randomized, double-masked fashion, subjects receive the test drug (e.g., this compound or Ketotifen eye drops) in one eye and a placebo or comparator drug in the other eye.
-
Allergen Challenge: At a predetermined time after drug instillation, the previously determined concentration of the allergen is administered to both eyes.
-
Efficacy Assessment: The signs and symptoms of allergic conjunctivitis are graded by both the investigator and the subject at multiple time points after the challenge. Key parameters include:
-
Symptoms: Ocular itching (primary endpoint), tearing, burning.
-
Signs: Conjunctival redness, chemosis (swelling), and eyelid swelling.
-
-
Data Analysis: The scores for each sign and symptom are compared between the drug-treated and control eyes to determine the efficacy of the treatment.
Summary and Conclusion
This compound and Ketotifen represent two distinct approaches to the management of allergic inflammation. Ketotifen's dual-action profile, combining H1 receptor antagonism with mast cell stabilization, provides a broad-spectrum anti-allergic effect. This compound, while also a mast cell stabilizer, appears to have a more focused mechanism that also encompasses the inhibition of leukotriene and prostaglandin synthesis.
The quantitative data available highlights Ketotifen's high affinity for the H1 receptor. While direct comparative data on the mast cell stabilizing potency of this compound is lacking, its described mechanism of action suggests it is a significant contributor to its overall anti-allergic effect. Both drugs have demonstrated clinical utility in allergic conjunctivitis.
For researchers and drug development professionals, the choice between a compound like this compound and one like Ketotifen may depend on the specific therapeutic goal. For conditions where histamine is the primary mediator, a potent H1 antagonist like Ketotifen may be advantageous. In contrast, for inflammatory conditions with a broader array of mediators, the multi-faceted inhibitory profile of this compound could offer a more comprehensive therapeutic approach. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and potency of these two compounds.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ketotifen (fumarate) | CAS 34580-14-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Efficacy and safety of ketotifen eye drops in the treatment of seasonal allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of ketotifen on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Comparison of anti-allergic activities of the histamine H1 receptor antagonists epinastine, ketotifen and oxatomide in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of eosinophils degranulation by Ketotifen in a patient with milk allergy, manifested as bronchial asthma--an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of Acitazanolast with other receptors
For Researchers, Scientists, and Drug Development Professionals
Acitazanolast is recognized primarily for its role as a mast cell stabilizer, exerting its therapeutic effects by inhibiting the release of histamine and other inflammatory mediators.[1] This guide provides a comparative analysis of this compound's interaction with its primary targets and explores the potential for cross-reactivity with other receptors, a critical consideration in drug development for predicting off-target effects and ensuring therapeutic selectivity.
Primary Mechanism of Action
This compound's principal mechanism involves the stabilization of mast cells, which prevents the degranulation and subsequent release of pro-inflammatory substances.[1] This action is believed to be mediated, at least in part, by the modulation of intracellular calcium levels, a key trigger for mast cell activation. Additionally, some evidence suggests that this compound may act as a leukotriene D4 receptor antagonist. Leukotrienes are potent inflammatory mediators involved in the pathophysiology of allergic and inflammatory conditions.
Cross-Reactivity Profile
A comprehensive evaluation of a drug's cross-reactivity is essential to understand its full pharmacological profile. Ideally, this involves screening the compound against a broad panel of receptors, enzymes, and ion channels to identify any unintended interactions.
Quantitative Analysis of Receptor Binding
At present, publicly available literature does not contain specific quantitative data (e.g., Ki or IC50 values) from broad receptor cross-reactivity screening of this compound. Such data is crucial for a definitive comparison of its binding affinity to its primary targets versus a wide range of off-target receptors.
In the absence of a comprehensive selectivity panel, a comparative table cannot be constructed. Pharmaceutical industry standards typically involve screening new chemical entities against a panel of 50 to 100 common off-target receptors to assess potential side effects.
Experimental Methodologies for Assessing Cross-Reactivity
To evaluate the cross-reactivity of a compound like this compound, a series of in vitro assays are typically employed. These assays can be broadly categorized into binding assays and functional assays.
1. Radioligand Binding Assays
Radioligand binding assays are a common method to determine the affinity of a drug for a specific receptor. In this technique, a radiolabeled ligand with known affinity for the target receptor is used. The test compound (this compound) is then introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated, which reflects the affinity of the drug for the receptor.
Diagram of a Competitive Radioligand Binding Assay Workflow
A schematic of the workflow for a competitive radioligand binding assay.
2. Functional Assays
Functional assays measure the biological response of a cell or tissue to the drug. These assays are crucial to determine whether the drug acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect upon binding.
-
Mast Cell Degranulation Assay: To confirm this compound's primary activity, mast cells (e.g., RBL-2H3 cell line) can be stimulated with an antigen or a chemical secretagogue (like compound 48/80) in the presence and absence of this compound. The extent of degranulation is then quantified by measuring the release of a marker enzyme, such as β-hexosaminidase, into the supernatant. A reduction in enzyme release in the presence of this compound would confirm its mast cell stabilizing effect.
-
Calcium Flux Assays: Since mast cell activation is dependent on intracellular calcium, a calcium flux assay can be used to assess the effect of this compound on calcium mobilization. Cells are loaded with a calcium-sensitive fluorescent dye, and changes in fluorescence are monitored after stimulation in the presence or absence of the drug.
-
Leukotriene D4 Receptor Functional Assay: To investigate the potential antagonism of the leukotriene D4 receptor, a functional assay using cells expressing this receptor can be performed. The ability of this compound to inhibit the downstream signaling events (e.g., calcium mobilization or cyclic AMP production) induced by the natural ligand, leukotriene D4, would be measured.
Diagram of a Mast Cell Degranulation Assay Workflow
A simplified workflow for a mast cell degranulation assay.
Signaling Pathways
Mast Cell Degranulation Pathway
The activation of mast cells leading to degranulation is a complex signaling cascade. It is typically initiated by the cross-linking of IgE antibodies bound to FcεRI receptors on the mast cell surface. This triggers a series of intracellular events, including the activation of protein tyrosine kinases, phosphorylation of adaptor proteins, and ultimately, an increase in intracellular calcium concentration, which is the final trigger for the fusion of granular membranes with the plasma membrane and the release of inflammatory mediators. This compound is thought to interfere with this pathway, possibly by inhibiting the influx of extracellular calcium.
Diagram of the Mast Cell Degranulation Signaling Pathway
A simplified representation of the mast cell degranulation signaling pathway.
Conclusion
References
Reproducibility of Acitazanolast's Effects Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-allergic and anti-inflammatory effects of Acitazanolast across various relevant cell lines. The data presented is compiled from available preclinical research to aid in the evaluation of its therapeutic potential.
Comparative Efficacy of this compound Across Cell Lines
This compound, a mast cell stabilizer, demonstrates a multi-faceted mechanism of action by not only inhibiting the degranulation of mast cells but also by modulating the activity of other key immune cells involved in the allergic cascade, such as eosinophils and epithelial cells. Its primary action is to inhibit calcium influx into cells, a critical step in the activation and release of pro-inflammatory mediators.[1]
| Cell Line/Primary Cells | Parameter Measured | Key Findings | Quantitative Data (IC50) |
| Rat Peritoneal Mast Cells | Histamine Release (Compound 48/80-induced) | Dose-dependent inhibition of histamine release. | ~3 µM (for WP-871, the active metabolite) |
| Intracellular Calcium (Ca2+) Influx | Effective inhibition of 45Ca uptake. | Similar dose range to histamine release inhibition | |
| Protein Kinase C (PKC) Translocation | Inhibition of PKC translocation from cytosol to membrane. | Similar dose range to histamine release inhibition | |
| Human Eosinophils | Eosinophil Activation | Inhibition of activation and subsequent inflammatory mediator release.[1] | Data not available in the public domain |
| Chemotaxis | Inhibition of directed cell movement. | Data not available in the public domain | |
| Human Conjunctival Epithelial Cells | Pro-inflammatory Cytokine Release (e.g., IL-6, IL-8) | Potential to inhibit the release of inflammatory cytokines. | Data not available in the public domain |
| Endothelial Cells | Cell Adhesion Molecule Expression (e.g., VCAM-1, ICAM-1) | Downregulation of cell adhesion molecules, reducing inflammatory cell recruitment.[1] | Data not available in the public domain |
Note: The quantitative data for rat peritoneal mast cells is based on studies of WP-871, the active metabolite of Tazanolast, which is structurally related to this compound. Further studies are required to establish the precise IC50 values for this compound across a broader range of human cell lines.
Signaling Pathway of this compound in Mast Cells
This compound exerts its mast cell stabilizing effects by intervening in the initial stages of the allergic signaling cascade. Upon allergen binding to IgE-FcεRI complexes on the mast cell surface, a signaling cascade is initiated, leading to degranulation. This compound's primary mechanism is the inhibition of intracellular calcium influx, a crucial secondary messenger in this pathway. By blocking calcium entry, it prevents the activation of downstream effector enzymes like Protein Kinase C (PKC), which are essential for the fusion of granular membranes with the plasma membrane and the subsequent release of histamine and other inflammatory mediators.[1]
Caption: this compound's mechanism of action in mast cells.
Experimental Workflows
The following diagrams illustrate standardized experimental workflows for assessing the efficacy of this compound.
Caption: Workflow for Mast Cell Degranulation Assay.
Caption: Workflow for Eosinophil Chemotaxis Assay.
Detailed Experimental Protocols
Mast Cell Degranulation Assay (Histamine Release)
This protocol is adapted for the in vitro assessment of mast cell stabilization by measuring the inhibition of histamine release.
1. Cell Preparation:
- Isolate peritoneal mast cells from rats or utilize a suitable mast cell line (e.g., RBL-2H3).
- Wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer) and resuspend to a final concentration of 1 x 10^6 cells/mL.
2. Treatment:
- Pre-incubate the cell suspension with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
- Induce degranulation by adding a secretagogue such as Compound 48/80 (final concentration ~5 µg/mL) or an appropriate antigen for sensitized cells.
- Incubate for an additional 15-30 minutes at 37°C.
3. Measurement of Histamine Release:
- Terminate the reaction by placing the tubes on ice and centrifuge at 400 x g for 10 minutes at 4°C.
- Carefully collect the supernatant for histamine measurement.
- Lyse the cell pellet with distilled water to determine the total histamine content.
- Quantify histamine levels in the supernatant and the cell lysate using a commercially available Histamine ELISA kit according to the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of histamine release for each sample.
- Determine the concentration of this compound that causes 50% inhibition of histamine release (IC50) by plotting a dose-response curve.
Intracellular Calcium Influx Assay
This protocol outlines the measurement of intracellular calcium mobilization in mast cells.
1. Cell Preparation and Dye Loading:
- Prepare a single-cell suspension of mast cells (1-5 x 10^6 cells/mL) in a suitable buffer.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating for 30-60 minutes at 37°C in the dark.
- Wash the cells to remove extracellular dye.
2. Treatment and Stimulation:
- Pre-incubate the dye-loaded cells with this compound or vehicle control.
- Stimulate the cells with a secretagogue (e.g., Compound 48/80 or antigen).
3. Data Acquisition:
- Measure the fluorescence intensity using a fluorometer or a flow cytometer. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths.
- Record the baseline fluorescence before adding the stimulant and the change in fluorescence over time after stimulation.
4. Data Analysis:
- Quantify the change in intracellular calcium concentration based on the fluorescence signal.
- Compare the calcium response in this compound-treated cells to the control to determine the inhibitory effect.
Eosinophil Chemotaxis Assay
This protocol describes the assessment of this compound's effect on eosinophil migration.
1. Cell and Chamber Preparation:
- Isolate eosinophils from human peripheral blood using density gradient centrifugation.
- Prepare a multi-well chemotaxis chamber (e.g., Boyden chamber). Add a chemoattractant (e.g., eotaxin or C5a) to the lower wells.
- Place a microporous membrane (typically 3-8 µm pore size) over the lower wells.
2. Treatment and Incubation:
- Pre-incubate the isolated eosinophils with various concentrations of this compound or vehicle control.
- Add the treated eosinophil suspension to the upper wells of the chamber.
- Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.
3. Quantification of Migration:
- After incubation, remove the membrane.
- Fix and stain the membrane (e.g., with Diff-Quik stain).
- Count the number of cells that have migrated to the lower side of the membrane using a microscope.
4. Data Analysis:
- Calculate the chemotactic index (the fold increase in migration towards the chemoattractant compared to the buffer control).
- Determine the inhibitory effect of this compound on eosinophil chemotaxis.
References
In Vivo Validation of Acitazanolast's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proposed mechanism of action of Acitazanolast, a mast cell stabilizer, and compares it with other established alternatives. While specific in vivo quantitative data for this compound is not extensively available in the public domain, this document summarizes its putative mechanism based on available information and presents a framework for its in vivo validation through established experimental protocols.
Comparison of Mast Cell Stabilizers
The following table summarizes the key characteristics of this compound and two well-known mast cell stabilizers, Nedocromil sodium and Cromolyn sodium. It is important to note that the in vivo efficacy of some mast cell stabilizers can be species-specific.
| Feature | This compound | Nedocromil Sodium | Cromolyn Sodium |
| Primary Mechanism | Inhibition of mast cell degranulation by blocking calcium influx. | Inhibition of mast cell degranulation; also inhibits activation of other inflammatory cells (eosinophils, neutrophils) and sensory nerves. | Primarily inhibits mast cell degranulation, though its effectiveness in mouse models is debated. |
| Molecular Target(s) | Believed to be calcium channels on mast cells. | Multiple, including chloride channels and potentially other targets on various inflammatory cells. | The precise molecular target is not fully elucidated. |
| Additional Effects | May inhibit the production of leukotrienes and prostaglandins and downregulate cell adhesion molecules. | Anti-inflammatory actions beyond mast cell stabilization. | May have immunomodulatory effects beyond mast cell stabilization. |
| Therapeutic Indications | Investigated for allergic and inflammatory conditions such as allergic rhinitis and asthma. | Used in the treatment of asthma and allergic conjunctivitis. | Used for bronchial asthma, allergic conjunctivitis, and mastocytosis. |
Proposed Mechanism of Action of this compound
This compound is categorized as a mast cell stabilizer. Its primary mechanism of action is thought to be the inhibition of mast cell degranulation, a critical event in the allergic inflammatory cascade. This is achieved by preventing the influx of extracellular calcium into the mast cell, a necessary step for the release of histamine and other pro-inflammatory mediators. An active metabolite of the related compound tazanolast, WP-871, has been shown in vitro to inhibit compound 48/80-induced histamine release and calcium uptake in rat peritoneal mast cells.
The proposed signaling pathway is visualized below:
Key Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA)
The Passive Cutaneous Anaphylaxis (PCA) model is a standard in vivo assay to evaluate the efficacy of mast cell stabilizers.
Objective: To assess the ability of a test compound (e.g., this compound) to inhibit IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability in the skin.
Materials:
-
Animals: BALB/c mice or Wistar rats.
-
Sensitizing antibody: Anti-dinitrophenol (DNP) IgE monoclonal antibody.
-
Antigen: DNP-human serum albumin (HSA).
-
Tracer dye: Evans blue dye.
-
Test compound: this compound at various doses.
-
Vehicle control.
-
Positive control: A known mast cell stabilizer (e.g., Cromolyn sodium in rats).
Procedure:
-
Sensitization: Anesthetize the animals and intradermally inject a specific concentration of anti-DNP IgE into the ear pinna or a shaved area of the back. A control site is injected with saline.
-
Latency Period: Allow a 24-48 hour latency period for the IgE to bind to the high-affinity FcεRI receptors on tissue mast cells.
-
Compound Administration: Administer the test compound (this compound), vehicle, or positive control at a specified time before the antigen challenge (e.g., 1 hour prior). The route of administration can be oral, intravenous, or intraperitoneal, depending on the compound's properties.
-
Antigen Challenge and Dye Extravasation: Intravenously inject the antigen (DNP-HSA) mixed with Evans blue dye. The antigen cross-links the IgE on mast cells, triggering degranulation and the release of vasoactive mediators. This increases vascular permeability, leading to the extravasation of the Evans blue dye into the surrounding tissue at the site of sensitization.
-
Quantification: After a set period (e.g., 30-60 minutes), sacrifice the animals and excise the skin at the injection sites. The extravasated Evans blue dye is extracted from the tissue using a solvent (e.g., formamide) and quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Data Analysis: The amount of dye extravasation in the drug-treated groups is compared to the vehicle-treated control group to determine the percentage of inhibition.
The workflow for this experimental protocol is illustrated below:
Conclusion
This compound holds promise as a mast cell stabilizer for the treatment of allergic and inflammatory disorders. Its proposed mechanism of action, centered on the inhibition of calcium influx into mast cells, provides a clear rationale for its therapeutic potential. While detailed in vivo quantitative data is not yet widely available, established preclinical models such as Passive Cutaneous Anaphylaxis provide a robust framework for the validation of its efficacy and mechanism of action. Further studies are warranted to fully characterize the in vivo pharmacological profile of this compound and to establish its clinical utility in comparison to existing therapies.
Safety Operating Guide
Navigating the Final Frontier of Drug Development: A Comprehensive Guide to the Proper Disposal of Acitazanolast
For Immediate Release
As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond the supply of novel compounds. This guide offers essential, step-by-step procedures for the proper disposal of acitazanolast, an anti-allergic drug candidate. Adherence to these guidelines is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This document provides a clear, actionable framework for the disposal of this compound, reflecting our dedication to being your preferred source for laboratory safety and chemical handling information.
Core Principles of this compound Disposal
Key Disposal Guidelines:
-
Do Not Dispose Down the Drain: this compound should never be disposed of via the sanitary sewer system. The potential for aquatic toxicity and the unknown effects on wastewater treatment processes necessitate this precaution.
-
Avoid Regular Trash Disposal: Solid forms of this compound or contaminated labware must not be discarded in the regular trash to prevent environmental contamination and potential exposure to personnel.
-
Segregation is Key: this compound waste should be segregated from non-hazardous waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
Quantitative Data Summary
The following table summarizes key identifiers and properties for this compound, which are essential for proper waste documentation.
| Property | Value | Citation |
| CAS Registry Number | 114607-46-4 | [1] |
| Molecular Formula | C9H7N5O3 | [1] |
| Molecular Weight | 233.18 g/mol | [1] |
| Physical State | Solid | |
| Recommended Waste Type | Potentially Hazardous Chemical Waste |
Experimental Protocols for this compound Disposal
The following protocols provide detailed methodologies for the safe handling and disposal of this compound in a laboratory setting.
Protocol 1: Disposal of Solid this compound
-
Personal Protective Equipment (PPE): Before handling solid this compound, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "114607-46-4."
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Protocol 2: Disposal of this compound Solutions
-
PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant, and leak-proof hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Label the container with "Hazardous Waste," the chemical name "this compound," the solvent(s) used, and an estimated concentration of the active compound.
-
-
Storage: Store the liquid hazardous waste container in secondary containment to prevent spills. The storage area should be a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS department or a certified hazardous waste vendor for pickup and disposal.
Protocol 3: Disposal of Contaminated Labware
-
Decontamination: Whenever feasible, decontaminate labware that has come into contact with this compound. Consult your institution's EHS for approved decontamination procedures.
-
Solid Waste: Non-decontaminated or disposable labware (e.g., pipette tips, gloves, weighing paper) should be placed in the designated solid hazardous waste container for this compound.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as hazardous waste.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste.
Caption: Step-by-step experimental workflow for this compound disposal.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste, reinforcing the trust and confidence you place in our products and services.
References
Personal protective equipment for handling Acitazanolast
Essential Safety and Handling Guide for Acitazanolast
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for this compound, an experimental pharmaceutical compound. The following procedural guidance is based on established best practices for handling investigational drugs with unknown toxicological profiles. It is imperative to treat this compound as a potentially hazardous substance and to adhere to these safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion. The minimum required PPE is outlined below. A hazard assessment should be conducted for specific procedures to determine if additional protection is necessary.[1][2]
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Minimum Requirement | Recommended for |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | All handling procedures |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields | All handling procedures |
| Chemical splash goggles | Preparing solutions, risk of splash | |
| Face shield (in addition to goggles) | High-risk procedures with splash potential | |
| Body Protection | Fully buttoned laboratory coat | All handling procedures |
| Chemical-resistant apron | Handling large quantities or solutions | |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood | Required for handling powders outside of a fume hood or if aerosolization is possible |
| Foot Protection | Closed-toe shoes that cover the top of the foot | Mandatory for all laboratory personnel |
Note: Always inspect PPE for integrity before use and replace if damaged. Contaminated disposable PPE must be disposed of as hazardous waste.
Operational Plan: Step-by-Step Guidance
This section details the procedural workflow for handling this compound from receipt to disposal, ensuring safety and logistical integrity at each stage.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage. If compromised, handle within a chemical fume hood and follow spill cleanup procedures.
-
Labeling : Ensure the container is clearly labeled with the compound name, hazard symbols (if known), and date of receipt.
-
Storage : Store this compound in a designated, secure, and well-ventilated area away from incompatible materials.[3] The storage location should have restricted access.
Preparation and Handling
-
Controlled Environment : All manipulations of solid this compound, such as weighing and reconstituting, must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.[3]
-
Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]
Spill Management
-
Alerting Personnel : In the event of a spill, alert all personnel in the immediate area.
-
Evacuation : If the spill is large or involves a volatile solvent, evacuate the area and contact the institution's environmental health and safety (EHS) office.
-
Cleanup : For small spills, use a chemical spill kit. Absorb liquids with an inert material and gently sweep solids to avoid creating dust. All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
The disposal of investigational drugs like this compound must comply with federal, state, and local regulations.[5]
-
Waste Segregation : All materials contaminated with this compound, including disposable PPE, weighing papers, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Compound : Unused or expired this compound should not be disposed of down the drain or in regular trash. It must be disposed of as hazardous chemical waste through the institution's EHS-approved waste stream.[6]
-
Documentation : Maintain a log of all disposed this compound, noting the quantity and date of disposal.
Experimental Protocols
As this compound is an experimental compound, specific experimental protocols will vary. The following is a generalized workflow for a typical in vitro experiment.
Table 2: General Protocol for In Vitro Cell-Based Assay
| Step | Procedure | Key Safety Considerations |
| 1. Stock Solution Preparation | Weigh the required amount of this compound powder inside a chemical fume hood. Reconstitute in a suitable solvent (e.g., DMSO) to a high concentration. | Use appropriate PPE, including double gloves and safety goggles. |
| 2. Working Solution Dilution | Serially dilute the stock solution in cell culture media to the final desired concentrations for the experiment. | Perform dilutions in a biological safety cabinet (BSC) to maintain sterility and containment. |
| 3. Cell Treatment | Add the working solutions to cultured cells and incubate for the desired time period. | Handle cell culture plates with care to avoid spills. |
| 4. Assay | Perform the chosen assay to measure the biological response (e.g., ELISA, Western blot, qPCR). | Follow standard laboratory procedures for the specific assay. |
| 5. Decontamination and Disposal | Decontaminate all liquid waste containing this compound with a suitable method (e.g., bleach) before disposal. Dispose of all solid waste (pipette tips, plates) as hazardous waste. | Ensure compliance with institutional biosafety and chemical safety guidelines. |
Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a research laboratory.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. osha.gov [osha.gov]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
